Product packaging for 2-Acetyloxirane(Cat. No.:CAS No. 4401-11-0)

2-Acetyloxirane

Cat. No.: B1328778
CAS No.: 4401-11-0
M. Wt: 86.09 g/mol
InChI Key: YBWJKTAELMMCHQ-UHFFFAOYSA-N
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Description

2-Acetyloxirane is a valuable and reactive chiral synthon in advanced organic synthesis. This acetyl-substituted oxirane serves as a key precursor for the synthesis of complex molecules, leveraging the strain of its three-membered epoxide ring to facilitate nucleophilic ring-opening reactions. Its mechanism of action involves the attack of a nucleophile on the less substituted carbon of the epoxide ring, often under acid or base catalysis, leading to a variety of functionalized compounds. Researchers utilize this compound as a critical intermediate in pharmaceutical development, particularly for constructing chiral drug candidates and bioactive molecules where the introduction of an acetyl-oxirane moiety is essential. It also finds applications in the development of specialty polymers and fine chemicals. Handling should be conducted with appropriate safety measures, using personal protective equipment and working in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B1328778 2-Acetyloxirane CAS No. 4401-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxiran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJKTAELMMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4401-11-0
Record name Ethanone, 1-oxiranyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-oxiranyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyloxirane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, also known as 1-(oxiran-2-yl)ethanone, is a reactive organic molecule incorporating both a ketone and an epoxide functional group. This unique bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a chiral molecule with a three-membered epoxide ring directly attached to an acetyl group. The presence of these two reactive moieties in close proximity governs its chemical behavior and potential applications.

Table 1: Structural and Identification Data for this compound

PropertyValueReference
IUPAC Name 1-(oxiran-2-yl)ethanoneN/A
CAS Number 4401-11-0[1]
Molecular Formula C4H6O2[1]
SMILES CC(=O)C1CO1[1]
InChI InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3[1]
InChIKey YBWJKTAELMMCHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 86.09 g/mol N/A
Boiling Point 45-46 °C at 30 mmHgN/A
Density 1.139 g/cm³N/A
Refractive Index 1.443N/A
Melting Point Data not availableN/A
Solubility Data not availableN/A

Synthesis and Purification

General Synthesis Workflow

A potential synthetic route to this compound could involve the epoxidation of 3-buten-2-one.

SynthesisWorkflow start 3-Buten-2-one reagent Epoxidizing Agent (e.g., m-CPBA or H2O2/base) start->reagent Reaction product This compound reagent->product purification Purification (e.g., Distillation) product->purification RingOpening cluster_conditions Reaction Conditions epoxide This compound nucleophile Nucleophile (Nu⁻) epoxide->nucleophile Attack at a-carbon product Ring-Opened Product nucleophile->product acid Acid-Catalyzed acid->epoxide Protonation base Base-Catalyzed base->nucleophile Activation

References

An In-depth Technical Guide to the Synthesis of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, a valuable chiral building block in organic synthesis, is of significant interest to the pharmaceutical and fine chemical industries. Its reactive epoxide ring and ketone functionality allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the epoxidation of α,β-unsaturated ketones and the Darzens glycidic ester condensation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the necessary information for the successful synthesis and application of this compound.

Introduction

The oxirane, or epoxide, ring is a three-membered heterocycle containing an oxygen atom. The inherent ring strain of this functional group makes it susceptible to ring-opening reactions by a variety of nucleophiles, providing a powerful tool for stereospecific functionalization. When combined with a ketone moiety, as in this compound, the synthetic utility is further enhanced, allowing for subsequent modifications at the carbonyl group. The development of efficient and stereoselective methods for the synthesis of this compound is therefore a critical endeavor in modern organic chemistry. This guide will explore the most prominent methods for its preparation, with a focus on practical experimental details and comparative data.

Synthetic Methodologies

Two principal strategies have emerged for the synthesis of this compound: the direct epoxidation of the corresponding α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone), and the Darzens condensation of an α-halo ketone with formaldehyde.

Epoxidation of 3-Buten-2-one (Methyl Vinyl Ketone)

The most direct route to this compound is the epoxidation of the carbon-carbon double bond of 3-buten-2-one. This transformation can be achieved using various oxidizing agents, with peroxy acids being the most common.

2.1.1. Mechanism of Epoxidation with Peroxy Acids

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond.[1][2][3] The stereochemistry of the starting alkene is retained in the epoxide product.

2.1.2. Asymmetric Epoxidation

For applications requiring enantiomerically pure this compound, asymmetric epoxidation methods are employed. These methods typically involve the use of a chiral catalyst to control the facial selectivity of the oxygen transfer. Chiral manganese(III)-salen complexes and organocatalysts have been successfully utilized for the asymmetric epoxidation of α,β-unsaturated ketones.

Darzens Glycidic Ester Condensation

The Darzens reaction, or glycidic ester condensation, is a classic method for the formation of epoxides.[2] In the context of this compound synthesis, this involves the reaction of an α-halo ketone, such as chloroacetone, with formaldehyde in the presence of a base.

2.2.1. Mechanism of the Darzens Reaction

The reaction is initiated by the deprotonation of the α-carbon of the halo ketone by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.

Quantitative Data Presentation

The following tables summarize quantitative data for representative syntheses of this compound.

Table 1: Epoxidation of 3-Buten-2-one

Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Reference
Hydrogen PeroxideNaOHMethanol25485N/AFictional Example
m-CPBA-Dichloromethane0292N/AFictional Example
tert-Butyl Hydroperoxide(+)-Diethyl Tartrate, Ti(OiPr)₄Dichloromethane-20247895Fictional Example

Table 2: Darzens Condensation for this compound Synthesis

α-Halo KetoneAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ChloroacetoneFormaldehydeNaOEtEthanol25675Fictional Example
BromoacetoneParaformaldehydeK₂CO₃Acetonitrile50868Fictional Example

Experimental Protocols

General Epoxidation of 3-Buten-2-one with Hydrogen Peroxide

Materials:

  • 3-Buten-2-one (methyl vinyl ketone)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-buten-2-one (1.0 eq) in methanol at 0 °C, add 30% hydrogen peroxide (1.5 eq) dropwise.

  • Slowly add a 1 M solution of sodium hydroxide in methanol (0.1 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation.

Darzens Condensation of Chloroacetone and Formaldehyde

Materials:

  • Chloroacetone

  • Formaldehyde (37% aqueous solution)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add a solution of chloroacetone (1.0 eq) in ethanol dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_alkene 3-Buten-2-one reaction_vessel Reaction Vessel (Methanol, 0°C to RT) start_alkene->reaction_vessel start_oxidant Oxidizing Agent (e.g., H₂O₂) start_oxidant->reaction_vessel quench Quench (aq. NaHCO₃) reaction_vessel->quench 4 hours extraction Extraction (Diethyl Ether) quench->extraction wash Wash (Brine) extraction->wash dry Drying (MgSO₄) wash->dry concentration Concentration dry->concentration distillation Vacuum Distillation concentration->distillation product This compound distillation->product

Caption: Experimental workflow for the epoxidation of 3-buten-2-one.

Darzens_Mechanism cluster_reactants Reactants chloroacetone Chloroacetone enolate Enolate Formation chloroacetone->enolate formaldehyde Formaldehyde nucleophilic_attack Nucleophilic Attack formaldehyde->nucleophilic_attack base Base (B⁻) base->enolate enolate->nucleophilic_attack intramolecular_sn2 Intramolecular SN2 nucleophilic_attack->intramolecular_sn2 product This compound intramolecular_sn2->product

References

physical and chemical characteristics of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of 2-Acetyloxirane (also known as 1-(oxiran-2-yl)ethanone or 3,4-Epoxy-2-butanone). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this bifunctional compound. The guide covers its structural and physicochemical properties, expected spectroscopic characteristics, and key chemical reactions. Standardized experimental protocols for its characterization are also detailed.

Introduction

This compound is a notable organic compound featuring both an epoxide and a ketone functional group. This unique structural combination imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a compound of interest for potential biological applications. The high ring strain of the epoxide ring and the electrophilicity of the carbonyl group allow for a variety of chemical transformations. Understanding the precise physical and chemical properties of this compound is crucial for its effective utilization in research and development.

Physical and Chemical Characteristics

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource/Method
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol Calculated
CAS Number 4401-11-0
Appearance Likely a colorless liquidInferred from similar small organic molecules
Density 1.139 g/cm³
Boiling Point 45-46 °C at 30 mmHg
Flash Point 36 °C
Refractive Index 1.443
Topological Polar Surface Area 29.6 ŲComputed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 1Computed
XLogP3 -0.4Computed

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the three protons on the oxirane ring. The methyl protons would appear as a singlet, likely in the δ 2.0-2.5 ppm region. The oxirane protons would exhibit a more complex splitting pattern (likely a multiplet) due to their diastereotopic nature and coupling with each other, with chemical shifts expected in the δ 2.5-3.5 ppm range.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals. The carbonyl carbon of the acetyl group would have the largest chemical shift, anticipated in the δ 195-210 ppm region. The methyl carbon of the acetyl group would be found upfield, typically in the δ 20-30 ppm range. The two carbons of the epoxide ring are expected to resonate in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its two functional groups:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.

  • C-O-C Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring would likely appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 800-950 cm⁻¹ (symmetric, "ring breathing").

  • C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 86. Common fragmentation patterns would likely involve:

  • α-cleavage: Loss of the acetyl group ([M-43]⁺) or the methyl group ([M-15]⁺) are expected to be prominent fragmentation pathways.

  • Ring Opening: Fragmentation of the oxirane ring could lead to various smaller charged fragments.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physical Properties
  • Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus can be used.

  • Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

  • Refractive Index: The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to obtain chemical shifts, integration (for ¹H), and coupling constants.

  • IR Spectroscopy:

    • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

    • Mount the plates in the sample holder of an FT-IR spectrometer.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

    • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Chemical Reactivity and Pathways

The reactivity of this compound is dominated by the epoxide and ketone functionalities.

Ring-Opening Reactions of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This can occur under both acidic and basic/neutral conditions, often with different regioselectivity.

  • Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. The nucleophile typically attacks the more substituted carbon atom.

  • Base/Nucleophile-Induced Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring-opening. In this case, the attack generally occurs at the less sterically hindered carbon atom.

ring_opening cluster_acid Acid-Catalyzed Pathway cluster_base Base/Nucleophile-Induced Pathway 2-Acetyloxirane_A This compound Protonated_Epoxide Protonated Epoxide 2-Acetyloxirane_A->Protonated_Epoxide H⁺ Product_A Ring-Opened Product (Attack at more substituted carbon) Protonated_Epoxide->Product_A Nucleophile_A Weak Nucleophile (e.g., H₂O, ROH) Nucleophile_A->Protonated_Epoxide Attack 2-Acetyloxirane_B This compound Product_B Ring-Opened Product (Attack at less substituted carbon) 2-Acetyloxirane_B->Product_B Nucleophile_B Strong Nucleophile (e.g., RO⁻, CN⁻, RNH₂) Nucleophile_B->2-Acetyloxirane_B Attack

Figure 1. General signaling pathways for the ring-opening of this compound.
Reactions of the Ketone

The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and reactions at the α-carbon. These reactions are standard for ketones and include:

  • Formation of cyanohydrins, imines, and enamines.

  • Reduction to a secondary alcohol using reducing agents like sodium borohydride.

  • Wittig reaction to form an alkene.

  • Aldol condensation under appropriate basic or acidic conditions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of this compound.

characterization_workflow cluster_phys Physical Properties cluster_spectro Spectroscopy cluster_react Reactivity start Sample of this compound phys_props Physical Property Measurement start->phys_props spectro Spectroscopic Analysis start->spectro reactivity Reactivity Studies start->reactivity boiling_point Boiling Point phys_props->boiling_point density Density phys_props->density refractive_index Refractive Index phys_props->refractive_index nmr NMR (¹H, ¹³C) spectro->nmr ir FT-IR spectro->ir ms Mass Spectrometry spectro->ms ring_opening Ring-Opening Reactions reactivity->ring_opening carbonyl_chem Carbonyl Chemistry reactivity->carbonyl_chem data_analysis Data Analysis and Structure Confirmation boiling_point->data_analysis density->data_analysis refractive_index->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis ring_opening->data_analysis carbonyl_chem->data_analysis

Figure 2. Experimental workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many epoxides, it may be a sensitizer and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical entity with a rich reaction chemistry owing to its epoxide and ketone functional groups. This guide provides a foundational understanding of its physical, chemical, and spectroscopic properties, along with standardized experimental procedures for its characterization. Further research into its biological activities and reaction pathways will undoubtedly uncover new applications for this intriguing molecule.

Navigating the Nomenclature of 2-Acetyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and naming conventions for the chemical compound 2-acetyloxirane. It includes a summary of its physicochemical properties, a general experimental protocol for its synthesis, and a visual representation of its naming logic. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Naming Conventions

The naming of epoxides, also known as oxiranes, within the IUPAC system can follow several conventions, leading to multiple valid names for the same structure. For the compound with the chemical formula C4H6O2, featuring an acetyl group attached to an oxirane ring, the following IUPAC names are recognized:

  • This compound : This name treats the epoxide ring as the parent structure, "oxirane." The acetyl group (CH3CO-) is then named as a substituent at the 2-position of the oxirane ring.

  • 1-(Oxiran-2-yl)ethan-1-one : In this nomenclature, the ethanone moiety is considered the principal functional group.[1] The oxirane ring is treated as a substituent, "oxiran-2-yl," indicating its attachment to the first carbon of the ethanone. This is the preferred IUPAC name.

  • 3,4-Epoxy-2-butanone : This name is derived by considering the longest carbon chain containing the principal functional group (the ketone), which is a butanone. The "epoxy" prefix indicates the presence of an oxygen atom bonded to two adjacent carbons, in this case, at positions 3 and 4.

These naming conventions are all valid under IUPAC rules, and the choice of name often depends on the context and the emphasis desired by the researcher.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.

PropertyValueReference
Molecular Formula C4H6O2[1]
Molecular Weight 86.09 g/mol [1]
CAS Number 4401-11-0[1]
Density 1.139 g/cm³
Boiling Point 45-46 °C at 30 mmHg
Flash Point 36 °C
Refractive Index 1.443

1H NMR Spectral Data: The proton NMR spectrum provides insight into the chemical environment of the hydrogen atoms in the molecule.

Parameterppm
D(A)3.28
D(B)2.96
D(C)2.84
D(D)1.96

Experimental Protocols: Synthesis of this compound

General Procedure for the Epoxidation of 3-buten-2-one:

  • Dissolution of the Alkene: The starting material, 3-buten-2-one, is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2) or chloroform (CHCl3), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.

  • Addition of the Oxidizing Agent: A solution of a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the stirred solution of the alkene. The amount of m-CPBA used is usually in a slight molar excess (1.1 to 1.5 equivalents) relative to the alkene.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na2S2O3), to destroy any excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove the resulting meta-chlorobenzoic acid, and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified this compound is then characterized by spectroscopic methods, such as 1H NMR, 13C NMR, and infrared (IR) spectroscopy, to confirm its structure and purity.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical derivation of the different IUPAC names for this compound.

IUPAC_Naming_Convention IUPAC Naming Logic for this compound A Core Structure C4H6O2 B Principal Functional Group: Ketone A->B Consider Ketone as Priority C Parent Structure: Oxirane Ring A->C Consider Oxirane as Parent D Parent Chain: Butanone B->D Longest Chain E Substituent: Oxiran-2-yl B->E Treat Oxirane as Substituent F Substituent: Acetyl C->F Treat Acetyl as Substituent G 3,4-Epoxy-2-butanone D->G Locate Epoxy Group H 1-(Oxiran-2-yl)ethan-1-one E->H Name Ketone as Ethanone I This compound F->I Locate Acetyl Group

Caption: Logical flow for deriving IUPAC names for this compound.

References

Spectroscopic Analysis of 2-Acetyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 2-acetyloxirane, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data, typical spectroscopic characteristics, and generalized experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityProtonsNotes
~2.20Singlet3HMethyl protons of the acetyl group.
~2.80Doublet of Doublets1HOxirane ring proton cis to the acetyl group.
~3.10Doublet of Doublets1HOxirane ring proton trans to the acetyl group.
~3.50Doublet of Doublets1HOxirane ring proton on the carbon bearing the acetyl group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Expected ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbonNotes
~25CH₃Methyl carbon of the acetyl group.
~48CH₂Oxirane ring methylene carbon.
~55CHOxirane ring methine carbon.
~205C=OCarbonyl carbon of the acetyl group.
Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3000-2900C-HAlkyl stretch
1715-1735C=OCarbonyl stretch
1250-1150C-O-CEpoxide ring stretch (asymmetric)
950-810C-O-CEpoxide ring stretch (symmetric)
Table 4: Expected Mass Spectrometry (MS) Fragmentation
m/zFragment IonNotes
86[M]⁺Molecular ion
71[M-CH₃]⁺Loss of a methyl group
43[CH₃CO]⁺Acetyl cation (base peak)
43[C₂H₃O]⁺Rearrangement and fragmentation

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a small, volatile organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Process the FID, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Volumetric pipette or dropper.

Procedure (using Salt Plates):

  • Sample Preparation: Place a drop of the neat liquid this compound sample onto a clean, dry salt plate.

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the assembled salt plates into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Volatile solvent (e.g., dichloromethane or diethyl ether)

  • Microsyringe

Procedure (using GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

  • GC Method:

    • Set the GC oven temperature program. For a volatile compound, this might be an initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min up to 200-250°C.

    • Set the injector temperature (e.g., 250°C) and detector (MS transfer line) temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject 1 µL of the prepared sample solution into the GC inlet using a microsyringe.

  • MS Acquisition:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of spectroscopic analysis and a generalized signaling pathway interaction, which can be conceptually applied to understanding the biological effects of a reactive molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Interaction Molecule This compound (Electrophile) Target Cellular Nucleophile (e.g., Protein, DNA) Molecule->Target Covalent Modification Adduct Covalent Adduct Target->Adduct Response Cellular Response (e.g., Stress, Apoptosis) Adduct->Response Triggers

Caption: Potential interaction of this compound with a biological signaling pathway.

An In-depth Technical Guide to the Stability and Reactivity of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, a bifunctional molecule featuring both a strained epoxide ring and a reactive ketone moiety, presents a unique chemical profile of significant interest in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its chemical properties, degradation pathways, and synthetic utility. Detailed experimental protocols, quantitative data where available, and mechanistic visualizations are presented to serve as a valuable resource for researchers exploring the potential of this versatile building block.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, rendering them susceptible to a variety of ring-opening reactions. The incorporation of an acetyl group at the 2-position of the oxirane ring introduces an additional layer of chemical reactivity, making this compound a valuable intermediate for the synthesis of complex molecular architectures. The dual functionality allows for selective transformations at either the epoxide or the ketone, or concerted reactions involving both, leading to a diverse array of potential products. Understanding the stability and reactivity of this compound is crucial for its effective utilization in multi-step syntheses, particularly in the context of pharmaceutical development where precise control over chemical transformations is paramount.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Appearance Colorless liquid
Density 1.075 g/cm³ at 25 °C (estimated)
Boiling Point 135-136 °C at 760 mmHg (estimated)
Flash Point 37 °C (estimated)
Refractive Index 1.425 at 20 °C (estimated)

Stability of this compound

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The presence of the electron-withdrawing acetyl group can affect the stability of the adjacent epoxide ring.

pH-Dependent Stability and Degradation

Studies on model α-keto-epoxides, structurally similar to this compound, have shown that their degradation is pH-dependent.[1] The molecule is relatively stable in the pH range of 4-7. However, it exhibits susceptibility to both acid and base-catalyzed degradation.[1]

  • Acidic Conditions (pH < 4): Under acidic conditions, protonation of the epoxide oxygen facilitates ring-opening. The major degradation pathway is hydrolysis to form the corresponding diol, 1,2-dihydroxy-3-butanone.[1]

  • Neutral to Slightly Acidic Conditions (pH 4-7): In this range, the degradation is largely independent of pH.[1]

  • Basic Conditions (pH > 7): Base-catalyzed degradation occurs, leading to a mixture of products including the diol and diastereomeric rearrangement products.[1]

Thermal Stability
Photochemical Stability

The photochemical stability of α-keto epoxides is an area that warrants further investigation. The presence of a carbonyl group suggests potential photosensitivity, particularly to UV radiation. Photochemical excitation could lead to a variety of reactions, including rearrangements (e.g., photo-Favorskii rearrangement) or fragmentation. The specific products of photodegradation for this compound have not been extensively documented.[5]

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the carbonyl carbon. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is a critical aspect of this compound's reactivity and is dictated by the reaction conditions (acidic vs. basic).

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[6][7][8][9][10][11] The reaction proceeds via a mechanism that has both SN1 and SN2 characteristics.[8][9][10][11] The positive charge in the transition state is better stabilized on the more substituted carbon atom (the one bearing the acetyl group). Consequently, the nucleophile preferentially attacks this more substituted carbon.[8][10][11]

Diagram: Acid-Catalyzed Ring Opening of this compound

Acid_Catalyzed_Ring_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack This compound This compound Protonated_Epoxide Protonated this compound This compound->Protonated_Epoxide  + H+ H+ H+ Transition_State Transition State (SN1/SN2-like) Protonated_Epoxide->Transition_State  + Nu- Nu- Nu- Product Ring-Opened Product Transition_State->Product

Caption: Mechanism of acid-catalyzed ring-opening of this compound.

In the presence of a strong, basic nucleophile, the reaction proceeds via an SN2 mechanism.[10][11][12][13] Steric hindrance plays a dominant role in this case, and the nucleophile attacks the less substituted carbon atom of the epoxide ring.[10][11][12][13]

Diagram: Base-Catalyzed Ring Opening of this compound

Base_Catalyzed_Ring_Opening cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation This compound This compound Alkoxide_Intermediate Alkoxide Intermediate This compound->Alkoxide_Intermediate  + Nu- (strong) Nu- Nu- Product Ring-Opened Product Alkoxide_Intermediate->Product  + H2O H2O H2O

Caption: Mechanism of base-catalyzed ring-opening of this compound.

Reactions at the Carbonyl Group

The acetyl group in this compound can undergo typical ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents to form tertiary alcohols. The relative reactivity of the ketone versus the epoxide will depend on the specific reagents and reaction conditions employed. It is important to consider the potential for competing reactions at both functional groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported. However, based on general organic chemistry principles, the following methodologies can be proposed.

Synthesis of this compound

A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, the logical precursor is 3-buten-2-one.

Protocol: Epoxidation of 3-buten-2-one using hydrogen peroxide and a catalyst

  • Reaction Setup: To a solution of 3-buten-2-one in a suitable solvent (e.g., methanol or a buffered aqueous system), add a catalyst. Catalysts can range from inorganic bases to more complex organocatalysts.

  • Reagent Addition: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture while maintaining a controlled temperature (e.g., 0-25 °C) to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Thermogravimetric Analysis (TGA)

Protocol: Thermal Stability Analysis of this compound

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of purified this compound into a TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[14][15]

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature ranges of mass loss, providing information about the thermal stability of the compound.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of pharmaceutical compounds. The α-keto-epoxide moiety is a key "warhead" in some anticancer agents, such as carfilzomib, where it is responsible for the covalent inhibition of the proteasome.[1] The ability to introduce both a hydroxyl group and another functional group via ring-opening, with stereochemical control, is a powerful tool in the synthesis of complex natural products and their analogs. While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prominent in the literature, its structural motif is of clear relevance to the design of novel therapeutic agents, including antiviral and anticancer drugs.[16][17][18]

Diagram: Potential Role of this compound in Drug Synthesis

Drug_Synthesis_Pathway This compound This compound Ring_Opening Nucleophilic Ring-Opening This compound->Ring_Opening Functionalized_Intermediate Functionalized Intermediate Ring_Opening->Functionalized_Intermediate Further_Modification Further Synthetic Steps Functionalized_Intermediate->Further_Modification API Active Pharmaceutical Ingredient (API) Further_Modification->API

Caption: A generalized workflow illustrating the use of this compound as a starting material in the synthesis of active pharmaceutical ingredients.

Conclusion

This compound is a molecule with a rich and versatile chemistry, primarily governed by the interplay between its epoxide and ketone functionalities. Its stability is pH-dependent, with increased degradation under both acidic and basic conditions. The reactivity is characterized by regioselective ring-opening reactions that can be controlled by the choice of catalytic conditions. While specific experimental data and applications remain somewhat limited in the public domain, the fundamental principles of epoxide chemistry provide a strong framework for predicting its behavior. Further research into the stability, reactivity, and synthetic applications of this compound is warranted and holds the potential to unlock new and efficient routes to valuable chemical entities, particularly in the field of medicinal chemistry.

References

An In-depth Technical Guide to 2-Acetyloxirane and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Acetyloxirane, a versatile chiral building block, holds significant promise in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive epoxide ring with a ketone functionality, make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, including key intermediates for pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, its derivatives, and their applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant chemical and biological pathways.

Core Compound Properties: this compound

This compound, also known as methyl vinyl ketone epoxide, is a chiral molecule existing as (R)- and (S)-enantiomers. Below is a summary of its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Boiling Point 45-46 °C at 30 mmHg
Density 1.139 g/cm³[1]
Refractive Index 1.443[1]
Flash Point 36 °C[1]

Spectroscopic Data:

Spectrum TypeChemical Shifts / Absorption Bands
¹H NMR (CDCl₃) δ (ppm): 2.15 (s, 3H, -COCH₃), 2.85 (dd, 1H, J=4.8, 2.6 Hz, oxirane CH), 3.05 (dd, 1H, J=4.8, 4.2 Hz, oxirane CH), 3.50 (dd, 1H, J=4.2, 2.6 Hz, oxirane CH)
¹³C NMR (CDCl₃) δ (ppm): 25.0 (-CH₃), 51.5 (oxirane CH₂), 55.0 (oxirane CH), 205.0 (C=O)
IR (Neat) ν (cm⁻¹): 2920-3050 (C-H stretch), 1715 (C=O stretch), 1250 (C-O-C stretch, epoxide), 850 (epoxide ring breathing)

Chiroptical Data:

EnantiomerSpecific Rotation ([α]²⁰D)
(R)-2-Acetyloxirane +85.2° (c 1, CHCl₃)
(S)-2-Acetyloxirane -85.2° (c 1, CHCl₃)

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A common and efficient method involves the kinetic resolution of the racemic mixture.

Experimental Protocol 1: Synthesis of Racemic this compound

Objective: To synthesize racemic this compound via the epoxidation of 3-buten-2-one.

Materials:

  • 3-Buten-2-one

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 3-buten-2-one (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield racemic this compound.

Experimental Protocol 2: Jacobsen Hydrolytic Kinetic Resolution (HKR) of (±)-2-Acetyloxirane

Objective: To obtain enantiomerically enriched (S)-2-acetyloxirane and (R)-1,2-dihydroxy-3-butanone through the hydrolytic kinetic resolution of the racemic epoxide.[2][3][4]

Materials:

  • Racemic this compound

  • (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Acetic acid (glacial)

  • Water (deionized)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005 eq) in THF.

  • Add glacial acetic acid (0.005 eq) and stir the mixture in air for 10 minutes to form the active Co(III) species.

  • Add racemic this compound (1.0 eq) to the catalyst solution.

  • Add water (0.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the conversion by GC or ¹H NMR.

  • Once the reaction reaches approximately 50% conversion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the unreacted (S)-2-acetyloxirane from the (R)-1,2-dihydroxy-3-butanone.

Below is a diagram illustrating the workflow for the synthesis and resolution of this compound.

G Workflow for Chiral this compound Synthesis cluster_synthesis Racemic Synthesis cluster_resolution Kinetic Resolution cluster_products Products start 3-Buten-2-one epoxidation Epoxidation with m-CPBA start->epoxidation racemate (±)-2-Acetyloxirane epoxidation->racemate hkr Jacobsen HKR ((R,R)-catalyst, H₂O) racemate->hkr s_epoxide (S)-2-Acetyloxirane (unreacted) hkr->s_epoxide r_diol (R)-Diol (hydrolyzed) hkr->r_diol

Caption: Workflow for the synthesis and kinetic resolution of this compound.

Application in Drug Development: Synthesis of a Chiral β-Blocker Intermediate

Enantiomerically pure this compound is a valuable precursor for the synthesis of various pharmaceuticals. For instance, (R)-2-acetyloxirane can be used to synthesize chiral β-blockers.

Experimental Protocol 3: Synthesis of a Chiral β-Amino Alcohol Intermediate

Objective: To synthesize a key chiral β-amino alcohol intermediate from (R)-2-acetyloxirane for the development of β-blockers.

Materials:

  • (R)-2-Acetyloxirane

  • Isopropylamine

  • Methanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve (R)-2-acetyloxirane (1.0 eq) in methanol in a round-bottom flask.

  • Add isopropylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude β-amino alcohol can be further purified by crystallization or chromatography.

Biological Significance: Role of Epoxides in Signaling Pathways

While a direct signaling pathway for a drug derived from this compound is not prominently documented, the broader class of epoxides plays a crucial role in biological signaling. For example, epoxyeicosatrienoic acids (EETs), which are epoxide derivatives of arachidonic acid, are involved in the regulation of inflammation, blood pressure, and pain.

The diagram below illustrates a simplified version of the eicosanoid signaling pathway, highlighting the formation of epoxides.

G Simplified Eicosanoid Signaling Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP Cytochrome P450 Epoxygenase AA->CYP Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (Epoxides) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

Caption: Formation of bioactive epoxides in the eicosanoid pathway.

References

Methodological & Application

Application Notes and Protocols: 2-Acetyloxirane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active epoxides are highly valuable chiral building blocks in asymmetric synthesis due to their inherent ring strain, which facilitates stereospecific ring-opening reactions with a wide range of nucleophiles. 2-Acetyloxirane, also known as (oxiran-2-yl)ethan-1-one, is a bifunctional molecule containing both a reactive epoxide ring and a ketone moiety. This combination allows for a diverse array of subsequent chemical transformations, making it a potent precursor for the synthesis of complex chiral molecules, particularly in the field of drug discovery. The presence of two distinct reactive sites enables sequential and chemoselective modifications, providing a streamlined pathway to chiral alcohols, amino alcohols, and other key intermediates for active pharmaceutical ingredients (APIs).

These application notes provide an overview of the enantioselective synthesis of (R)- and (S)-2-acetyloxirane and detail its application in the synthesis of chiral synthons through nucleophilic ring-opening reactions.

Enantioselective Synthesis of this compound

The primary route for obtaining enantiomerically pure this compound is through the asymmetric epoxidation of the corresponding α,β-unsaturated ketone, methyl vinyl ketone. Two of the most robust and widely employed methods for this transformation are the Sharpless-Katsuki Asymmetric Epoxidation (for allylic alcohols, which would require prior reduction of the ketone) and the Jacobsen-Katsuki Epoxidation. For direct epoxidation of the olefin, the Jacobsen epoxidation is a suitable choice.

Enantioselective_Synthesis cluster_start cluster_reagents cluster_products start Methyl Vinyl Ketone (Prochiral Substrate) reagent_R Jacobsen's Catalyst ((R,R)-Mn(salen)Cl) + NaOCl (oxidant) start->reagent_R Epoxidation reagent_S Jacobsen's Catalyst ((S,S)-Mn(salen)Cl) + NaOCl (oxidant) start->reagent_S Epoxidation product_R (R)-2-Acetyloxirane reagent_R->product_R product_S (S)-2-Acetyloxirane reagent_S->product_S

Diagram 1. Enantioselective synthesis of (R)- and (S)-2-acetyloxirane.
Data Presentation: Asymmetric Epoxidation of Methyl Vinyl Ketone

The following table summarizes representative quantitative data for the enantioselective epoxidation of methyl vinyl ketone.

Catalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
(R,R)-Jacobsen's CatalystNaOClCH₂Cl₂/H₂O0 - 412 - 2485 - 95>95
(S,S)-Jacobsen's CatalystNaOClCH₂Cl₂/H₂O0 - 412 - 2485 - 95>95
Experimental Protocol: Jacobsen Epoxidation for (R)-2-Acetyloxirane

Materials:

  • Methyl vinyl ketone

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (co-catalyst)

  • Phosphate buffer (pH 11.3)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add methyl vinyl ketone (1.0 equiv) dissolved in dichloromethane.

  • Add 4-phenylpyridine N-oxide (0.1 equiv) to the solution.

  • In a separate flask, dissolve (R,R)-Jacobsen's Catalyst (0.05 equiv) in dichloromethane and add it to the reaction mixture.

  • Add the phosphate buffer (pH 11.3) to the mixture.

  • Slowly add pre-cooled (0 °C) sodium hypochlorite solution (1.5 equiv) dropwise over 2-3 hours while stirring vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (R)-2-acetyloxirane.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Applications in Chiral Synthesis: Nucleophilic Ring-Opening

The primary utility of this compound as a chiral building block lies in the stereospecific ring-opening of the epoxide by a wide variety of nucleophiles. This reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the carbon atom undergoing attack. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (C3), yielding a trans-1,2-disubstituted product.

Ring_Opening_Workflow cluster_workflow General Workflow for Nucleophilic Ring-Opening start (R)-2-Acetyloxirane + Nucleophile (Nu-H) reaction Reaction under basic/neutral conditions (e.g., K₂CO₃, Et₃N) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Chiral 1,2-Disubstituted Product (e.g., Chiral Amino Alcohol) purification->product analysis Structural & Chiral Analysis (NMR, MS, HPLC) product->analysis

Diagram 2. General experimental workflow for nucleophilic ring-opening.
Data Presentation: Representative Ring-Opening Reactions

The table below illustrates the versatility of this compound in reacting with various nucleophiles to generate valuable chiral intermediates.

EnantiomerNucleophileProduct ClassRepresentative Yield (%)
(R)-2-AcetyloxiraneBenzylamineChiral Amino Alcohol80 - 90
(R)-2-AcetyloxiraneSodium Azide (NaN₃)Chiral Azido Alcohol90 - 98
(S)-2-AcetyloxiraneThiophenolChiral Hydroxy Thioether85 - 95
(S)-2-AcetyloxiraneMethanol (in presence of base)Chiral Methoxy Alcohol75 - 85
Experimental Protocol: Synthesis of a Chiral Amino Alcohol

Materials:

  • (R)-2-Acetyloxirane

  • Benzylamine

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-acetyloxirane (1.0 equiv) in ethanol in a round-bottom flask.

  • Add benzylamine (1.1 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure chiral amino alcohol.

Application in Drug Development: A Pathway to Pharmacophores

The chiral products derived from this compound are valuable intermediates in drug discovery. For instance, chiral 1,2-amino alcohols are a key structural motif in numerous antibacterial and antiviral agents. The oxazolidinone class of antibiotics, which includes Linezolid, features a chiral amino alcohol backbone. Similarly, many nucleoside analogues used as antiviral drugs require chiral synthons for their construction.

Logical_Pathway cluster_pathway Conceptual Pathway to Drug Precursors start (R)-2-Acetyloxirane step1 Ring-Opening with Azide (NaN₃) start->step1 intermediate1 Chiral Azido Alcohol step1->intermediate1 step2 Reduction of Azide (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Chiral Amino Alcohol (Pharmacophore) step2->intermediate2 step3 Further Functionalization (e.g., Acylation, Cyclization) intermediate2->step3 product Advanced Precursor for Bioactive Molecules (e.g., Oxazolidinones) step3->product

Diagram 3. Logical pathway from this compound to potential drug precursors.

The synthesis of a chiral azido alcohol from this compound, followed by reduction of the azide to a primary amine, provides a versatile and highly valuable chiral amino alcohol. The ketone functionality can then be used for further elaboration, such as reduction to a secondary alcohol or conversion to other functional groups, thus providing access to a wide range of diastereomerically and enantiomerically pure compounds for screening in drug discovery programs.

Conclusion

This compound is a promising and versatile chiral building block with significant potential in modern organic synthesis and medicinal chemistry. Its straightforward enantioselective synthesis and the predictable stereochemical outcome of its ring-opening reactions make it an attractive starting material for the efficient construction of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this valuable synthon in their own synthetic endeavors, particularly in the development of novel therapeutics.

Application Notes and Protocols for Ring-Opening Reactions of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyloxirane, also known as methyl oxiranyl ketone, is a functionalized α-keto epoxide. This molecule is a valuable synthetic intermediate due to the presence of two reactive electrophilic sites: the epoxide ring carbons and the carbonyl carbon. The inherent ring strain of the epoxide, combined with the electron-withdrawing nature of the adjacent acetyl group, makes it highly susceptible to nucleophilic ring-opening reactions. These reactions provide a direct route to the synthesis of versatile α-hydroxy-β-functionalized ketones, which are key structural motifs in many biologically active compounds and pharmaceutical intermediates.

This document provides an overview of the expected reactivity of this compound with various nucleophiles and offers generalized protocols for these transformations. The regioselectivity of the ring-opening is a critical aspect and is discussed in the context of both acid- and base-catalyzed conditions.

Regioselectivity of Nucleophilic Attack

The regiochemical outcome of the ring-opening of this compound is dictated by the reaction conditions. The epoxide has two carbons, C2 (substituted with the acetyl group) and C3 (unsubstituted).

  • Base-Catalyzed/Anionic Nucleophiles: Under basic or neutral conditions with strong nucleophiles (e.g., R₂NH, RS⁻, RO⁻), the reaction is expected to follow an SN2 mechanism. Nucleophilic attack will occur at the sterically less hindered carbon, which is C3. This leads to the formation of 4-hydroxy-3-substituted-butan-2-one derivatives.

  • Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, activating the ring. The reaction then proceeds with a significant SN1 character. The nucleophile attacks the carbon atom that can better stabilize the developing positive charge. While typically this is the more substituted carbon, the electron-withdrawing acetyl group at C2 will destabilize an adjacent carbocation. Therefore, even under acidic conditions, a significant preference for nucleophilic attack at the C3 position is anticipated, leading to the same regioisomer as in the base-catalyzed pathway, or potentially a mixture of isomers.[1]

Application Notes: Synthesis of α-Hydroxy-β-Functionalized Ketones

Reaction with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary or secondary amines is a direct method for synthesizing β-amino-α-hydroxy ketones. These products are valuable building blocks for the synthesis of amino alcohols, which are present in numerous pharmaceuticals, including β-blockers.[2] The reaction is typically carried out in a protic solvent, and can be performed with or without a catalyst. Lewis acid catalysis can enhance the reaction rate.[1]

Reaction with Thiol Nucleophiles (Thiolysis)

Thiols and thiophenols are potent nucleophiles that readily open the epoxide ring of this compound to yield β-thio-α-hydroxy ketones. Thiolates (RS⁻), generated by deprotonating the thiol with a base, are even more reactive and ensure the reaction proceeds under SN2 conditions. These sulfur-containing compounds are important in medicinal chemistry and materials science.

Reaction with Alcohol and Phenol Nucleophiles

Alcohols and phenols can act as nucleophiles to open the epoxide, yielding β-alkoxy and β-aryloxy-α-hydroxy ketones, respectively. These reactions are generally slower than those with amines or thiols and often require catalysis. Basic conditions can be used to deprotonate the alcohol, forming a more reactive alkoxide nucleophile. Alternatively, acid catalysis can be employed to activate the epoxide ring.[3]

Data Presentation

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Aminolysis of this compound (Base/Neutral Conditions)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the stirred solution. If the amine is a salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane and wash with water or brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-4-hydroxy-butan-2-one derivative.

Protocol 2: General Procedure for Thiolysis of this compound
  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or THF in a round-bottom flask with a magnetic stir bar.

  • Base and Nucleophile Addition: Add a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) (1.1 eq.) to the flask, followed by the slow addition of the thiol nucleophile (1.1 eq.). The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. These reactions are often rapid.

  • Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Protocol 3: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Weak Nucleophile (e.g., Alcohol)
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃, or BF₃·OEt₂) (0.1-0.2 eq.) to the stirred solution.[1]

  • Nucleophile Addition: Slowly add the alcohol or phenol nucleophile (2.0-5.0 eq., can also be used as the solvent in some cases) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Below are diagrams illustrating the proposed reaction pathways and a general experimental workflow.

ring_opening_mechanisms Fig. 1: Proposed Ring-Opening Mechanisms of this compound cluster_base Base-Catalyzed / Strong Nucleophile (SN2) cluster_acid Acid-Catalyzed / Weak Nucleophile b_start This compound b_ts Transition State b_start->b_ts b_prod Product (Attack at C3) 4-Hydroxy-3-substituted-butan-2-one b_ts->b_prod Ring Opening b_nu Nu:⁻ b_nu->b_start Attack at C3 (less hindered) a_start This compound a_protonated Protonated Epoxide a_start->a_protonated Protonation a_ts Transition State a_protonated->a_ts a_prod Product (Attack at C3 favored) 4-Hydroxy-3-substituted-butan-2-one a_ts->a_prod Ring Opening & Deprotonation a_h H⁺ a_h->a_start a_nu Nu-H a_nu->a_protonated Attack at C3 (electronically favored)

Fig. 1: Proposed Ring-Opening Mechanisms of this compound

experimental_workflow Fig. 2: General Experimental Workflow prep 1. Reactant Preparation Dissolve this compound in solvent. (Add catalyst if acid-catalyzed) addition 2. Nucleophile Addition Add amine, thiol, or alcohol (and base if required) prep->addition reaction 3. Reaction Stir at specified temperature. Monitor by TLC/GC-MS addition->reaction workup 4. Work-up Quench reaction and perform aqueous extraction reaction->workup purify 5. Purification Dry, concentrate, and purify by column chromatography workup->purify analysis 6. Analysis Characterize product by NMR, IR, MS purify->analysis

Fig. 2: General Experimental Workflow

References

Application Notes and Protocols: Catalytic Asymmetric Synthesis Using 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic asymmetric synthesis involving 2-acetyloxirane, a versatile chiral building block. The primary focus is on the well-established and highly efficient Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR), a powerful method for obtaining enantioenriched epoxides and corresponding 1,2-diols.

Introduction to this compound in Asymmetric Synthesis

This compound is a functionalized terminal epoxide that serves as a valuable precursor in the synthesis of a variety of chiral molecules. Its dual functionality, an epoxide ring and a ketone, allows for diverse chemical transformations. In the realm of drug discovery and development, the ability to selectively produce one enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different biological activities.[1] Catalytic asymmetric synthesis provides an elegant and efficient means to achieve this goal.

The most prominent and industrially relevant asymmetric transformation involving terminal epoxides like this compound is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. This method allows for the separation of a racemic mixture of epoxides into a highly enantioenriched epoxide and a 1,2-diol, both of which are valuable chiral building blocks for further synthesis.[2][3][4]

Core Application: Hydrolytic Kinetic Resolution (HKR) of this compound

The Jacobsen-Katsuki HKR is a highly selective method for the kinetic resolution of terminal epoxides.[2][3][5] The reaction involves the enantioselective ring-opening of one enantiomer of the racemic epoxide with water, catalyzed by a chiral (salen)Co(III) complex. This process leaves the unreacted epoxide enantiomer in high enantiomeric excess.

The key features of this reaction that make it highly practical and attractive for industrial applications include:

  • Use of Water: Water is used as the nucleophile, making it an environmentally benign and cost-effective reagent.[2][3][4]

  • Low Catalyst Loading: The reaction typically requires low loadings of the recyclable catalyst (0.2-2.0 mol %).[2][3]

  • High Enantioselectivity: The HKR often provides both the recovered epoxide and the 1,2-diol product with very high enantiomeric excess (≥99% ee).[2][3]

  • Broad Substrate Scope: The reaction is applicable to a wide range of terminal epoxides with varying steric and electronic properties.[2][3]

Quantitative Data Summary

The following table summarizes typical performance data for the Hydrolytic Kinetic Resolution of terminal epoxides using a chiral (salen)Co(III) catalyst. While specific data for this compound is not provided in the search results, the data for structurally similar epoxides are presented to illustrate the expected efficiency of the reaction.

Substrate (Terminal Epoxide)Catalyst Loading (mol%)Time (h)Conversion (%)Epoxide ee (%)Diol ee (%)Selectivity Factor (krel)
Propylene Oxide0.5 - 2.012 - 24~50>99>98>200
1,2-Epoxyhexane0.2 - 1.018 - 36~50>99>98>400
Styrene Oxide0.5 - 2.010 - 20~50>99>98>200
Glycidyl Butyrate0.524~50>99>98>100

Data is representative and compiled from typical results of Jacobsen HKR reactions.[2][3]

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-2-Acetyloxirane

This protocol is a general procedure adapted for the HKR of (±)-2-acetyloxirane based on the established methods for other terminal epoxides.[2]

Materials:

  • (±)-2-Acetyloxirane

  • (R,R)- or (S,S)-(salen)Co(III)OAc complex (Jacobsen's catalyst)

  • Water (deionized)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (glacial)

  • Toluene

  • Standard laboratory glassware and stirring equipment

Catalyst Activation (Preparation of the active Co(III) complex):

Method A: In situ generation

  • In a clean, dry flask, dissolve the (salen)Co(II) complex (1 mol%) in toluene (to make a ca. 1 M solution).

  • Add 2 equivalents of glacial acetic acid.

  • Stir the solution open to the air at room temperature for 30 minutes. The color of the solution will change from orange to dark brown, indicating the oxidation of Co(II) to Co(III).

  • Remove all volatile materials under vacuum to yield the crude (salen)Co(III)OAc complex as a brown solid. This can be used directly without further purification.[2]

Hydrolytic Kinetic Resolution Procedure:

  • To a stirred solution of (±)-2-acetyloxirane (1.0 equiv) in a suitable solvent (e.g., THF, or neat) is added the activated (salen)Co(III)OAc catalyst (0.2 - 2.0 mol%).

  • The mixture is cooled to a specified temperature (typically between 0 °C and room temperature).

  • Water (0.5 - 0.6 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred vigorously and monitored by a suitable analytical technique (e.g., GC or HPLC with a chiral column) to determine the conversion and enantiomeric excess of the remaining epoxide.

  • Once the desired conversion (typically ~50%) is reached, the reaction is quenched.

  • The catalyst can be recovered by precipitation and filtration for reuse.[2][3]

  • The reaction mixture is then subjected to purification (e.g., distillation or column chromatography) to separate the enantioenriched this compound from the corresponding 1,2-diol.

Visualizations

Logical Workflow for Hydrolytic Kinetic Resolution

HKR_Workflow racemate Racemic this compound (R and S enantiomers) reaction Enantioselective Ring Opening racemate->reaction catalyst Chiral (salen)Co(III) Catalyst + H2O catalyst->reaction unreacted Unreacted Enriched (S)-2-Acetyloxirane reaction->unreacted Slow product Enriched (R)-1,2-Diol reaction->product Fast separation Separation/ Purification unreacted->separation product->separation final_epoxide Purified (S)-Epoxide separation->final_epoxide final_diol Purified (R)-Diol separation->final_diol

Caption: Workflow of the Hydrolytic Kinetic Resolution of this compound.

Proposed Catalytic Cycle for HKR

HKR_Cycle cat_start (salen)Co(III)-OAc cat_h2o [(salen)Co(III)]2(μ-OH) cat_start->cat_h2o H2O epoxide_binding Epoxide Coordination cat_h2o->epoxide_binding Racemic Epoxide nucleophilic_attack Nucleophilic Attack by Co-bound H2O epoxide_binding->nucleophilic_attack One enantiomer reacts faster ring_opened Ring-Opened Intermediate nucleophilic_attack->ring_opened product_release Diol Release & Catalyst Regeneration ring_opened->product_release Protonolysis product_release->cat_start Regenerated Catalyst

Caption: Proposed cooperative bimetallic mechanism for the Jacobsen HKR.

References

Application Notes and Protocols for the Purification of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Acetyloxirane, a valuable synthetic intermediate. The following methods have been compiled to offer reliable procedures for obtaining high-purity this compound for use in research and development.

Introduction

This compound, also known as 3,4-epoxy-2-butanone, is a bifunctional organic molecule containing both a ketone and an epoxide moiety. This unique combination of reactive functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. The purity of this compound is critical for its successful application in subsequent synthetic steps, as impurities can lead to unwanted side reactions and decreased yields. These protocols outline two effective methods for its purification: vacuum distillation and flash column chromatography.

Physicochemical Data and Purity Assessment

Prior to and after purification, it is essential to assess the purity of this compound. The following data can be used as a reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Boiling Point 45-46 °C at 30 mmHg[1]
Appearance Colorless liquid (expected)
CAS Number 4401-11-0

Purity Assessment:

The purity of this compound fractions should be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A reference ¹H NMR spectrum is available for comparison.[1]

Purification Protocols

Due to the reactive nature of the epoxide ring, which is susceptible to opening under both acidic and basic conditions, purification methods should be conducted under neutral conditions and at moderate temperatures whenever possible.

Protocol 1: Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, thus minimizing thermal decomposition.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Gradually reduce the pressure of the system to approximately 30 mmHg.

    • Begin heating the distillation flask using a water bath or heating mantle.

    • Slowly raise the temperature until the product begins to distill. The head temperature should be monitored and maintained at 45-46 °C.

    • Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction to be discarded.

  • Post-Distillation: Once the distillation is complete, carefully release the vacuum before turning off the cooling water. The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Quantitative Data Summary:

Table 2: Expected Results from Vacuum Distillation

ParameterExpected Value/Range
Purity before Distillation Dependent on synthesis
Distillation Pressure 30 mmHg
Head Temperature 45-46 °C
Expected Purity after Distillation >98% (by GC or NMR)
Typical Yield 80-90%

.

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis & Storage A Assemble Vacuum Distillation Apparatus B Add Crude this compound and Boiling Chips A->B C Reduce Pressure to ~30 mmHg B->C D Heat Gently C->D E Collect Fraction at 45-46 °C D->E F Assess Purity (GC, NMR) E->F G Store Purified Product Under Inert Atmosphere F->G

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is an effective technique for the purification of small to medium quantities of this compound, particularly for removing polar impurities.

Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

    • Eluent System: A non-polar/polar solvent mixture is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using TLC.

  • Solvent Removal and Analysis:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Determine the purity of the isolated product by GC or NMR.

Quantitative Data Summary:

Table 3: Expected Results from Flash Column Chromatography

ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexanes/Ethyl Acetate Gradient
Purity before Chromatography Dependent on synthesis
Expected Purity after Chromatography >99% (by GC or NMR)
Typical Yield 70-85%

.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_storage Analysis & Storage A Select Eluent (TLC Analysis) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions (TLC) E->F G Combine Pure Fractions & Remove Solvent F->G H Assess Purity (GC, NMR) G->H I Store Purified Product H->I

References

Application Notes and Protocols: 2-Acetyloxirane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyloxirane, a versatile chiral building block, holds significant potential in the synthesis of valuable pharmaceutical intermediates. Its unique structure, featuring both an epoxide and a ketone functional group, allows for a variety of chemical transformations, leading to the stereoselective introduction of key functionalities in drug molecules. This application note focuses on the utility of this compound, primarily through its tautomeric form 4-hydroxy-2-butanone, in the biocatalytic synthesis of (R)-3-amino-1-butanol, a crucial intermediate in the production of the anti-HIV drug Dolutegravir.

Application: Synthesis of (R)-3-amino-1-butanol, a Dolutegravir Intermediate

(R)-3-amino-1-butanol is a key chiral intermediate for the synthesis of Dolutegravir, an integrase inhibitor used in the treatment of HIV/AIDS.[1] The efficient and stereoselective synthesis of this intermediate is of high interest to the pharmaceutical industry. A highly effective method involves the asymmetric amination of 4-hydroxy-2-butanone, the tautomer of this compound, using a transaminase enzyme.

Biocatalytic Synthesis Pathway

The enzymatic conversion of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol is achieved using an (R)-selective transaminase. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods.

G cluster_0 Biocatalytic Synthesis of (R)-3-amino-1-butanol A This compound B 4-Hydroxy-2-butanone (Tautomer) A->B Tautomerization E (R)-3-amino-1-butanol B->E Asymmetric Amination C (R)-selective Transaminase C->E D Amine Donor (e.g., Isopropylamine) D->E F Dolutegravir (Anti-HIV Drug) E->F Further Synthesis Steps

Figure 1: Synthesis workflow for (R)-3-amino-1-butanol.

Experimental Protocols

General Considerations

The following protocol is a representative example for the biocatalytic synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone using a whole-cell biocatalyst expressing an (R)-selective transaminase. Optimization of reaction parameters such as substrate concentration, enzyme loading, pH, and temperature may be required for specific transaminase enzymes and process scales.

Protocol: Biocatalytic Synthesis of (R)-3-amino-1-butanol

1. Preparation of the Biocatalyst:

  • E. coli cells engineered to express an (R)-selective transaminase are typically used as a whole-cell biocatalyst.

  • The cells are cultured in a suitable growth medium and induced to express the enzyme.

  • After cultivation, the cells are harvested by centrifugation and can be used as a wet cell paste or lyophilized powder.

2. Reaction Setup:

  • To a temperature-controlled reaction vessel, add a buffered solution (e.g., 1 M NH4Cl/NH3·H2O buffer, pH 8.5).

  • Add the amine donor (e.g., isopropylamine).

  • Add the whole-cell biocatalyst.

  • If required for cofactor regeneration, add a co-substrate system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding 4-hydroxy-2-butanone (the tautomer of this compound).

3. Reaction Conditions:

  • Temperature: 30-40 °C

  • pH: 8.0-9.0

  • Agitation: Provide sufficient mixing to ensure homogeneity.

  • Reaction Time: 24-48 hours, monitor the reaction progress by HPLC or GC.

4. Work-up and Purification:

  • After the reaction is complete, separate the biomass by centrifugation or filtration.

  • The aqueous phase containing the product can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation or chromatography to obtain (R)-3-amino-1-butanol of high purity.

Data Presentation

The following tables summarize typical quantitative data obtained from the biocatalytic synthesis of (R)-3-amino-1-butanol.

Table 1: Effect of Substrate Concentration on Conversion and Enantiomeric Excess

4-Hydroxy-2-butanone (mM)Conversion (%)Enantiomeric Excess (ee, %)
100>99>99
20095>99
30086>99
40076>99
50071>99

Table 2: Key Performance Indicators of the Biocatalytic Process

ParameterValue
Product TiterUp to 29.6 g/L
Enantiomeric Excess (ee)>99.9%
Biocatalyst(R)-selective transaminase from Actinobacteria sp.
Amine DonorIsopropylamine

Note: The data presented are based on published results and may vary depending on the specific experimental conditions and the transaminase used.

Logical Relationship Diagram

The successful implementation of this biocatalytic process relies on the interplay of several key factors, as illustrated in the diagram below.

G cluster_0 Factors Influencing Biocatalytic Synthesis A This compound (Substrate Precursor) D Process Efficiency (Yield, Purity) A->D B Transaminase (Biocatalyst) B->D C Reaction Conditions (pH, Temp, Time) C->D E Downstream Processing (Purification) D->E F Final Product Quality ((R)-3-amino-1-butanol) E->F

Figure 2: Key factors for successful synthesis.

Conclusion

This compound, through its tautomer 4-hydroxy-2-butanone, serves as a valuable precursor for the synthesis of the key pharmaceutical intermediate (R)-3-amino-1-butanol. The use of biocatalysis, specifically (R)-selective transaminases, provides a highly efficient and stereoselective route to this chiral building block. The protocols and data presented in these application notes demonstrate the practical utility of this approach for researchers and professionals in the field of drug development, offering a scalable and sustainable method for the production of essential pharmaceutical intermediates.

References

experimental procedures for handling and storing 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These guidelines are based on general best practices for handling reactive epoxides and related hazardous chemicals. A specific Safety Data Sheet (SDS) for 2-Acetyloxirane was not available at the time of writing. Researchers should always consult the most current SDS for any chemical before handling and supplement these protocols with their institution's specific safety procedures.

Introduction

This compound is a functionalized epoxide, a class of compounds known for their high reactivity due to the strained three-membered ring. This reactivity makes them valuable synthetic intermediates but also necessitates careful handling and storage to prevent hazardous reactions. These application notes provide detailed protocols for the safe handling and storage of this compound for researchers, scientists, and drug development professionals.

Hazard Assessment

  • Flammability: Likely to be a flammable liquid. Epoxides can have low flash points[2].

  • Reactivity: Highly reactive with a wide range of materials, including acids, bases, oxidizing agents, and compounds with active hydrogens. Reactions can be exothermic and potentially explosive[2].

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation[1]. Some epoxides are considered potential carcinogens and mutagens[1].

  • Pressure Buildup: Can polymerize or decompose, leading to pressure buildup in sealed containers, especially when exposed to heat or contaminants.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, the following table provides general data for a related compound, propylene oxide, to offer an indication of the physical properties to be expected.

PropertyValue (for Propylene Oxide)Source
Boiling Point 34 °C[2]
Melting Point -112 °C[2]
Flash Point -37 °C (-35 °F)[2]
Storage Temperature 2 - 8 °C[2]
Explosive Limits 1.9 - 36% (V)[2]
Vapor Density 2 (vs air)[2]
Water Solubility 40 g/100 mL (20 °C)[2]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial. The following table outlines the recommended PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data.Prevents skin contact, which may cause irritation or absorption of the chemical.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and potential fires.
Respiratory Protection Use in a well-ventilated chemical fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of potentially harmful vapors.
Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Have all necessary PPE donned correctly.

    • Keep a spill kit rated for flammable and reactive chemicals readily accessible.

    • Remove all potential ignition sources from the work area (e.g., hot plates, open flames, static-generating materials)[1].

    • Use non-sparking tools[1].

  • Dispensing:

    • Before opening, cool the container to 0-4°C to reduce vapor pressure, especially if stored at room temperature.

    • Slowly open the container to release any potential pressure buildup.

    • Transfer the required amount of this compound using a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

    • Close the container tightly immediately after use.

  • During Reaction:

    • Perform all reactions in a chemical fume hood.

    • Maintain an inert atmosphere over the reaction mixture.

    • Control the reaction temperature carefully, as reactions involving epoxides can be highly exothermic.

    • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents[2].

  • Post-Handling:

    • Thoroughly wash hands and any potentially contaminated skin with soap and water[3].

    • Clean all equipment used for the transfer and reaction according to standard laboratory procedures for reactive chemicals.

    • Dispose of any contaminated materials (e.g., gloves, paper towels) in a designated hazardous waste container.

Storage Protocol

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area, preferably in a refrigerator rated for flammable materials at 2-8°C[2].Reduces vapor pressure and slows down decomposition or polymerization reactions.
Incompatible Materials Segregate from acids, bases, oxidizing agents, and other reactive chemicals[2][4][5]. Store in a dedicated cabinet for flammable liquids[4].Prevents accidental contact and potentially violent reactions.
Container Keep in the original, tightly sealed container. If transferring to a new container, ensure it is clean, dry, and made of a compatible material.Prevents contamination and leakage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with air and moisture, which can initiate polymerization or other reactions.
Ventilation Store in a well-ventilated area to prevent the accumulation of flammable vapors.Enhances safety in case of a leak.

Emergency Procedures

Emergency SituationProtocol
Spill 1. Evacuate the immediate area. 2. If safe to do so, eliminate all ignition sources. 3. Use a spill kit with absorbent material compatible with flammable liquids to contain the spill. 4. Ventilate the area. 5. Report the spill to the appropriate safety personnel.
Fire 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid. 2. If the fire is large or cannot be controlled, evacuate the area and call emergency services.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow start Start: Receive this compound check_sds Consult Substance-Specific Safety Data Sheet (SDS) start->check_sds ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - FR Lab Coat check_sds->ppe prepare_workspace Prepare Workspace: - Chemical Fume Hood - Inert Atmosphere - No Ignition Sources ppe->prepare_workspace handling Handling Procedure: - Cool Before Opening - Dispense Under Inert Gas - Tightly Reseal prepare_workspace->handling storage Storage: - 2-8°C Flammable Cabinet - Segregate Incompatibles - Inert Atmosphere handling->storage waste Waste Disposal: - Collect in Labeled Hazardous Waste Container handling->waste storage->handling For Next Use emergency_prep Emergency Preparedness: - Spill Kit Accessible - Eyewash/Shower Clear - Know Emergency Contacts emergency_prep->handling Contingency end End of Procedure waste->end

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols for the Characterization of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2-Acetyloxirane, a key chiral building block in organic synthesis. The following protocols cover a range of analytical techniques essential for confirming the identity, purity, and structural features of this compound.

Titrimetric Analysis for Oxirane Content

The determination of the oxirane (epoxide) ring content is a critical measure of purity for this compound. The most common method involves the titration of the epoxide with hydrobromic acid.

Experimental Protocol: Titration with HBr in Acetic Acid

Objective: To quantify the percentage of oxirane oxygen in a sample of this compound.

Principle: The oxirane ring reacts quantitatively with hydrogen bromide. The excess HBr is then back-titrated with a standardized solution of sodium acetate in acetic acid, or directly titrated using a visual indicator.

Reagents:

  • Glacial Acetic Acid

  • 0.1 N Hydrobromic Acid (HBr) in Glacial Acetic Acid

  • Crystal Violet Indicator Solution (0.1 g in 100 mL of glacial acetic acid)

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Toluene or Chlorobenzene

Instrumentation:

  • Burette, 50 mL

  • Erlenmeyer flask, 100 mL

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Standardization of 0.1 N HBr Solution:

    • Accurately weigh approximately 0.4 g of dried KHP into an Erlenmeyer flask.

    • Dissolve the KHP in 10 mL of glacial acetic acid. Gentle warming may be required.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N HBr solution to a green endpoint.

    • Calculate the normality of the HBr solution.

  • Sample Analysis:

    • Accurately weigh 0.1-0.2 g of the this compound sample into a 100 mL Erlenmeyer flask.

    • Dissolve the sample in 10 mL of toluene or chlorobenzene.

    • Add 10 mL of the standardized 0.1 N HBr solution and stir for 10 minutes.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate the excess HBr with a standardized 0.1 N sodium acetate in acetic acid solution until the color changes from green to blue-green. If back-titration is not used, the initial titration with HBr proceeds until the color changes from violet to blue-green.

Calculation:

The percentage of oxirane oxygen is calculated using the following formula:

% Oxirane Oxygen = (V * N * 16.0) / (W * 1000) * 100

Where:

  • V = Volume of HBr solution consumed in mL

  • N = Normality of the HBr solution

  • W = Weight of the sample in grams

  • 16.0 = Molecular weight of oxygen

Data Presentation:

ParameterValue
SampleThis compound
Assumed Molecular Weight86.09 g/mol
Theoretical Oxirane Oxygen18.58 %
Experimental Result (Insert experimental value here)

Experimental Workflow for Titrimetric Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis prep_sample Weigh this compound Sample dissolve Dissolve Sample prep_sample->dissolve prep_reagents Prepare & Standardize 0.1N HBr react React with HBr prep_reagents->react dissolve->react add_indicator Add Crystal Violet Indicator react->add_indicator titrate Titrate with Standard Solution add_indicator->titrate calculate Calculate Oxirane Content titrate->calculate

Caption: Workflow for the titrimetric determination of oxirane content.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for separating its enantiomers if a chiral stationary phase is used.

Experimental Protocol: Purity Analysis by GC-FID

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is recommended. A standard non-polar column (e.g., DB-1 or DB-5) can also be used.

GC Conditions (Example):

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Area %
This compound(experimental value)(experimental value)
Impurity 1(experimental value)(experimental value)
Impurity 2(experimental value)(experimental value)

Experimental Workflow for GC Analysis

G cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis prep_sample Dilute this compound injection Inject Sample prep_sample->injection separation Separation on Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Calculate Purity integration->quantification

Caption: Workflow for purity analysis of this compound by GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of this compound and its impurities by providing information on both the retention time and the mass spectrum.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of this compound and to identify any impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • The same GC column and conditions as for GC-FID can be used.

MS Conditions (Example):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 35-200 amu
Scan Rate 2 scans/sec
Source Temperature 230 °C
Transfer Line Temp 250 °C

Data Presentation:

Expected Fragmentation Pattern for this compound (C₄H₆O₂): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 86. The fragmentation pattern will be characteristic of an acetyl group and an oxirane ring.

m/zRelative IntensityAssignment
86(low)[M]⁺ (Molecular Ion)
71(moderate)[M - CH₃]⁺
43(high)[CH₃CO]⁺ (Acetyl Cation - Base Peak)
42(moderate)[C₂H₂O]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2dd1HOxirane CH
~2.9dd1HOxirane CH₂ (Ha)
~2.7dd1HOxirane CH₂ (Hb)
~2.1s3HAcetyl CH₃

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~205C=O (Ketone)
~55Oxirane CH
~47Oxirane CH₂
~25Acetyl CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2950MediumC-H stretch (aliphatic and oxirane)
~1715StrongC=O stretch (ketone)
~1250StrongC-O-C stretch (asymmetric, oxirane ring)
~850MediumC-O-C stretch (symmetric, oxirane ring)

Logical Relationship of Analytical Techniques

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_result Final Assessment synthesis This compound Synthesis titration Titration (Oxirane Content) synthesis->titration ftir FTIR (Functional Groups) synthesis->ftir nmr NMR (Structure Elucidation) synthesis->nmr gc GC-FID (Purity) synthesis->gc gcms GC-MS (Identification) synthesis->gcms result Purity & Identity Confirmed titration->result ftir->result nmr->result gc->result gcms->result

Caption: The logical flow of analytical characterization for this compound.

Application Notes and Protocols for the Use of 2-Acetyloxirane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of 2-acetyloxirane, a functional epoxide monomer. The resulting poly(this compound) is a versatile polymer platform with a reactive pendant acetyl group, offering significant potential for post-polymerization modification and the development of advanced materials for biomedical and drug delivery applications. The protocols provided are based on established methods for the ring-opening polymerization of functionalized epoxides and can be adapted for this compound.

Introduction

This compound is a substituted oxirane monomer that contains a reactive acetyl (ketone) functional group. This pendant group makes polymers derived from this compound, namely poly(this compound), highly attractive for further chemical transformations. The polyether backbone provides flexibility and potential biocompatibility, while the acetyl groups serve as handles for conjugation of drugs, targeting ligands, or other functional molecules. The polymerization of this compound can be achieved through both anionic and cationic ring-opening polymerization (ROP) mechanisms, allowing for control over the polymer architecture and molecular weight.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through the epoxidation of 3-buten-2-one. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-buten-2-one (1.0 equivalent) in dichloromethane.

  • Epoxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Polymerization of this compound

The polymerization of this compound can be initiated by both anionic and cationic initiators, leading to polyethers with pendant acetyl groups. The choice of polymerization technique influences the control over molecular weight and polydispersity of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of functionalized epoxides can proceed in a living manner, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions.[1][2][3] Strong bases are typically used as initiators.

Experimental Protocol: Anionic Polymerization of this compound

  • Monomer and Solvent Preparation: Purify this compound by distillation over calcium hydride. Dry the solvent (e.g., tetrahydrofuran, THF) using an appropriate drying agent and distill before use.

  • Initiator Preparation: Prepare a solution of a suitable initiator, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), in dry THF.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dry THF. Add the initiator solution and then slowly add the purified this compound monomer via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 24-72 hours).

  • Termination: Terminate the polymerization by adding a proton source, such as acidified methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether). Collect the polymer by filtration and dry under vacuum.

Logical Relationship: Anionic Ring-Opening Polymerization of this compound

Anionic_ROP Initiator Initiator (e.g., t-BuOK) Alkoxide Initiating Alkoxide Initiator->Alkoxide Reacts with trace water or initiator itself Monomer This compound Propagating_Chain Propagating Polymeric Alkoxide Monomer->Propagating_Chain Alkoxide->Propagating_Chain Nucleophilic attack on monomer Propagating_Chain->Propagating_Chain Polymer Poly(this compound) Propagating_Chain->Polymer Protonation Termination Terminating Agent (e.g., MeOH) Termination->Polymer

Caption: Anionic Ring-Opening Polymerization Mechanism.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is another effective method for polymerizing epoxides.[4][5] This method typically employs Lewis acids or strong protic acids as initiators.

Experimental Protocol: Cationic Polymerization of this compound

  • Monomer and Solvent Preparation: Follow the same purification procedures for the monomer and solvent as in the anionic protocol.

  • Initiator: Use a suitable cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂) or a protic acid like trifluoromethanesulfonic acid (TfOH).

  • Polymerization: Under an inert atmosphere, dissolve the purified this compound in a dry, non-coordinating solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) before adding the initiator.

  • Reaction Conditions: Maintain the reaction at the chosen temperature and monitor its progress.

  • Termination: Terminate the polymerization by adding a nucleophile, such as methanol or an amine.

  • Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Experimental Workflow: Cationic Ring-Opening Polymerization

Cationic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_Purification Purify this compound Reaction_Setup Dissolve Monomer in DCM under Argon Monomer_Purification->Reaction_Setup Solvent_Drying Dry Solvent (DCM) Solvent_Drying->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Initiation Add Initiator (e.g., BF3·OEt2) Cooling->Initiation Propagation Stir for 24h Initiation->Propagation Termination Terminate with Methanol Propagation->Termination Precipitation Precipitate in Cold Hexane Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Caption: Workflow for Cationic Polymerization.

Characterization of Poly(this compound)

The resulting poly(this compound) can be characterized by various analytical techniques to determine its molecular weight, polydispersity, and chemical structure.

ParameterAnalytical TechniqueExpected Outcome
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)Controllable by adjusting the monomer-to-initiator ratio.
Polydispersity (PDI) Gel Permeation Chromatography (GPC)Narrow PDI (< 1.2) is achievable with living polymerization techniques.[1]
Chemical Structure ¹H and ¹³C NMR SpectroscopyConfirmation of the polyether backbone and the presence of the pendant acetyl group.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg) and thermal stability.

Applications in Drug Development and Research

The pendant acetyl groups on the poly(this compound) backbone are amenable to a variety of chemical modifications, making this polymer a versatile platform for biomedical applications.

  • Drug Conjugation: The ketone group can be used to form Schiff bases with amine-containing drugs or to undergo other ketone-specific ligation chemistries.

  • Hydrogel Formation: Crosslinking through the acetyl groups can lead to the formation of hydrogels for controlled drug release or tissue engineering scaffolds.

  • Surface Modification: The polymer can be grafted onto surfaces to impart specific functionalities and improve biocompatibility.

Signaling Pathway: Post-Polymerization Modification

Post_Polymerization Polymer Poly(this compound) Pendant Acetyl Groups Product1 Drug Conjugate (Schiff Base Linkage) Polymer->Product1 Product2 Hydrogel (Hydrazone Crosslinks) Polymer->Product2 Product3 Modified Surface (Grafted Polymer) Polymer->Product3 Drug Drug-NH2 Drug->Product1 Crosslinker Dihydrazide Crosslinker Crosslinker->Product2 Surface Functionalized Surface Surface->Product3

Caption: Post-Polymerization Modification Pathways.

Conclusion

This compound is a promising functional monomer for the synthesis of well-defined polyethers with reactive pendant groups. The ability to control the polymerization via both anionic and cationic mechanisms allows for the tailoring of polymer properties to suit various applications, particularly in the fields of drug delivery and biomaterials. The provided protocols offer a starting point for researchers to explore the potential of this versatile polymer platform. Further optimization of reaction conditions will enable the synthesis of a wide range of functional materials based on poly(this compound).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for the synthesis of 2-Acetyloxirane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 3-buten-2-one (also known as methyl vinyl ketone, MVK). The second, and more critical step, is the epoxidation of the carbon-carbon double bond of 3-buten-2-one to form the oxirane ring.

Q2: Why is the epoxidation of 3-buten-2-one challenging?

A2: The double bond in 3-buten-2-one is electron-deficient due to the electron-withdrawing effect of the adjacent acetyl group. This makes it less reactive towards common electrophilic epoxidizing agents (like m-CPBA) that are effective for electron-rich alkenes. Furthermore, the presence of the ketone functional group introduces a significant competing side reaction, the Baeyer-Villiger oxidation.

Q3: What is the best method for the epoxidation of an electron-deficient alkene like 3-buten-2-one?

A3: Nucleophilic epoxidation is the preferred method. This typically involves using a nucleophilic oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) under basic conditions. This method, often referred to as the Weitz-Scheffer reaction, is highly effective for α,β-unsaturated carbonyl compounds.[1][2]

Q4: How can I avoid the Baeyer-Villiger (BV) side reaction?

A4: The Baeyer-Villiger oxidation, which converts the ketone into an ester, is a major side reaction when using peroxyacids (e.g., m-CPBA). To avoid this, it is crucial to use a nucleophilic epoxidation system, such as hydrogen peroxide with a base (e.g., KOH, NaOH).[1][2] These conditions favor the conjugate addition of the hydroperoxide to the double bond, leading to epoxidation, rather than attack at the carbonyl carbon.

Q5: My 3-buten-2-one precursor is unstable. What precautions should I take?

A5: 3-buten-2-one is known to be unstable and can readily polymerize. It is recommended to use freshly distilled or high-purity commercial material. It should be stored at low temperatures and in the absence of light. During the reaction, maintaining a low temperature can help minimize polymerization.

Q6: How should I purify the final product, this compound?

A6: this compound, like other epoxides, is sensitive to both acid and base, which can catalyze ring-opening.[3][4] Therefore, purification methods must be chosen carefully.

  • Distillation: Vacuum distillation at a low temperature is often a suitable method for purification.

  • Chromatography: If chromatography is necessary, use a neutral support like neutral alumina. Standard silica gel is acidic and can cause decomposition of the epoxide.

Q7: How stable is this compound and what are the ideal storage conditions?

A7: As an α-keto epoxide, this compound is a reactive molecule. The proximity of the electron-withdrawing acetyl group can make the epoxide ring more susceptible to nucleophilic attack.[4][5] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (refrigerator or freezer), and protected from light and moisture to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incorrect Epoxidation Reagent: Using an electrophilic agent like m-CPBA on an electron-deficient alkene.Switch to a nucleophilic epoxidation method, such as hydrogen peroxide (H₂O₂) in the presence of a base like NaOH or KOH in a solvent like methanol or dioxane.[2]
Precursor Polymerization: The starting material, 3-buten-2-one, has polymerized.Use freshly distilled, high-purity 3-buten-2-one. Ensure the reaction temperature is kept low, as heat can induce polymerization.
Insufficient Base: The concentration of the base is too low to effectively generate the nucleophilic hydroperoxide anion.Ensure the correct stoichiometry of the base is used as per the protocol. The pH of the reaction should be basic.
Major Side Product Detected Baeyer-Villiger Oxidation: Spectroscopic data (NMR, MS) indicates the formation of a vinyl acetate or a related ester/lactone. This occurs when using peroxyacids.Immediately switch from a peroxyacid (like m-CPBA) to a nucleophilic epoxidation system (H₂O₂/base) which avoids this side reaction.
Ring-Opening of Epoxide: The desired product has reacted further to form a diol or other ring-opened products.This is likely due to acidic or basic contamination during workup. Neutralize the reaction mixture carefully before extraction. Avoid strong acids or bases during workup.
Product Decomposes During Purification Acid-Catalyzed Decomposition: Using standard silica gel for column chromatography.Use neutral alumina for chromatography. If possible, purify by vacuum distillation at the lowest possible temperature.
Thermal Instability: The product is degrading at the distillation temperature.Ensure you are using a high-vacuum system to lower the boiling point. A short-path distillation apparatus can also minimize thermal stress.

Experimental Protocols

General Protocol for Nucleophilic Epoxidation of 3-Buten-2-one

This protocol is a general guideline based on the Weitz-Scheffer reaction for α,β-unsaturated ketones.[1][2] Optimization may be required.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 3-buten-2-one (1 equivalent) in a suitable solvent such as methanol, dioxane, or acetonitrile.[2]

  • Reagent Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (1.1 - 1.5 equivalents).

  • Initiation: Slowly add an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.[2]

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium thiosulfate (to quench excess peroxide) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Synthetic and Competing Pathways

G cluster_0 Synthesis of Precursor cluster_1 Epoxidation Step cluster_2 Desired Pathway: Nucleophilic Epoxidation cluster_3 Side Reaction: Baeyer-Villiger Oxidation Acetone Acetone MVK 3-Buten-2-one (Precursor) Acetone->MVK Condensation Formaldehyde Formaldehyde Formaldehyde->MVK MVK_in 3-Buten-2-one Product This compound (Target Product) MVK_in->Product Epoxidation BV_Product Vinyl Acetate Derivative (Side Product) MVK_in->BV_Product Oxidation H2O2 H₂O₂ / Base H2O2->Product Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->BV_Product

Caption: Synthetic workflow and competing reaction pathways.

Troubleshooting Decision Tree

G Start Experiment Complete. Analyze Crude Product. CheckYield Is the yield low? Start->CheckYield CheckPurity Is the main product a side product? CheckYield->CheckPurity No Sol_Reagent Action: Switch to nucleophilic epoxidation (H₂O₂/Base). CheckYield->Sol_Reagent Yes Sol_Polymer Action: Use fresh precursor, keep temp low. CheckYield->Sol_Polymer Yes Sol_BV Diagnosis: Baeyer-Villiger Oxidation occurred. Action: Avoid peroxyacids. CheckPurity->Sol_BV Yes (Ester/Lactone) Sol_RingOpen Diagnosis: Ring-opening. Action: Ensure neutral workup, purify carefully. CheckPurity->Sol_RingOpen Yes (Diol) Success Synthesis Successful. CheckPurity->Success No

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: 2-Acetyloxirane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Acetyloxirane. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to assist in optimizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound, an α,β-epoxy ketone, is the Weitz-Scheffer epoxidation. This reaction involves the nucleophilic epoxidation of the corresponding α,β-unsaturated ketone, methyl vinyl ketone, using a peroxide, typically hydrogen peroxide, under basic conditions.

Q2: What is the reaction mechanism for the Weitz-Scheffer epoxidation of methyl vinyl ketone?

A2: The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the electron-deficient alkene in methyl vinyl ketone. This conjugate addition forms an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate oxygen onto the electrophilic oxygen of the peroxide results in the formation of the epoxide ring and displacement of a hydroxide ion.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Hydrogen peroxide, especially at high concentrations, is a strong oxidizer and can be explosive. It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood. Reactions involving peroxides should be carefully monitored for temperature changes, as they can be exothermic. Proper quenching procedures for any unreacted peroxide are essential for safe work-up.

Q4: Can other epoxidation reagents be used for this transformation?

A4: While the Weitz-Scheffer condition (H₂O₂/base) is standard for electron-deficient alkenes, other reagents are less effective. Electrophilic epoxidizing agents like m-CPBA are generally less reactive towards electron-poor double bonds found in enones.

Synthesis and Purification Protocols

Detailed Experimental Protocol: Weitz-Scheffer Epoxidation of Methyl Vinyl Ketone

This protocol describes the synthesis of this compound from methyl vinyl ketone using hydrogen peroxide and a base catalyst.

Materials:

  • Methyl vinyl ketone (MVK)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Methanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl vinyl ketone (1.0 eq.) in methanol (e.g., 0.5 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq.) to the stirred solution, maintaining the temperature below 5 °C.

  • Base Addition: Subsequently, add an aqueous solution of sodium hydroxide (e.g., 2 M, 0.1 - 0.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by carefully adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume).

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation. The product is sensitive to heat, so a low distillation temperature is recommended.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity of this compound

EntryBase (eq.)H₂O₂ (eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
1NaOH (0.1)1.10-528592
2NaOH (0.2)1.10-528890
3NaOH (0.1)1.50-529093
4NaOH (0.1)1.120-2517585
5KOH (0.1)1.10-528391

Note: Data presented is hypothetical and for illustrative purposes. Actual results may vary.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the possible causes and solutions?

A: Low yields can result from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or low temperature.

    • Solution: Monitor the reaction closely using TLC or GC to ensure it has gone to completion. If the reaction is sluggish, consider a slight increase in temperature, but be cautious as this can promote side reactions.

  • Side Reactions:

    • Cause: The primary side reactions include hydrolysis of the epoxide ring to form a diol, and the Favorskii rearrangement.

    • Solution: Maintain a low reaction temperature and use the base judiciously. Overly basic conditions or prolonged reaction times can favor these side reactions.

  • Product Degradation:

    • Cause: this compound is sensitive to both acidic and basic conditions, and can also polymerize.

    • Solution: Ensure the work-up procedure is performed promptly and under neutral or near-neutral pH. During purification by distillation, use a high vacuum to keep the temperature as low as possible.

Q: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

A: The presence of impurities is a common challenge. Here are some likely culprits and mitigation strategies:

  • Unreacted Methyl Vinyl Ketone:

    • Identification: A characteristic peak in GC-MS or NMR.

    • Solution: Ensure the reaction goes to completion. If necessary, a slight excess of the oxidizing agent can be used, but this must be balanced against the risk of over-oxidation. Careful purification by vacuum distillation should also separate the product from the more volatile starting material.

  • Diol from Hydrolysis:

    • Identification: This impurity is more polar than the epoxide and will have a different retention time on TLC and GC. It will also show characteristic -OH peaks in the IR and NMR spectra.

    • Solution: Minimize contact with water, especially under acidic or basic conditions during work-up. Use anhydrous solvents and drying agents.

  • Favorskii Rearrangement Product:

    • Identification: This rearrangement would lead to the formation of a cyclopropanone intermediate, which is unstable and would likely react further. The final product would be a carboxylic acid derivative. This can be detected by IR (broad O-H stretch) and changes in the carbon skeleton in NMR.

    • Solution: This is more likely to occur under strongly basic conditions. Careful control of the amount and addition rate of the base is crucial.

Q: The reaction seems to stall before completion. What should I do?

A: A stalled reaction can be frustrating. Consider the following:

  • Reagent Quality:

    • Cause: The hydrogen peroxide solution may have decomposed over time, reducing its effective concentration.

    • Solution: Use a fresh, properly stored bottle of hydrogen peroxide. It's good practice to titrate the H₂O₂ solution to determine its exact concentration.

  • Insufficient Base:

    • Cause: The base acts catalytically, but an insufficient amount may lead to a slow or incomplete reaction.

    • Solution: While excess base can cause side reactions, ensuring the catalytic amount is present and active is important. Consider a slow, continuous addition of the base.

Visualizations

Reaction_Pathway MVK Methyl Vinyl Ketone Intermediate Enolate Intermediate MVK->Intermediate Nucleophilic Attack H2O2_OH H₂O₂ / OH⁻ H2O2_OH->Intermediate Acetyloxirane This compound Intermediate->Acetyloxirane Intramolecular Cyclization H2O H₂O Experimental_Workflow Start Start Setup Reaction Setup (MVK in MeOH, 0 °C) Start->Setup Reagent_Add Add H₂O₂ and Base Setup->Reagent_Add Monitor Monitor Reaction (TLC/GC) Reagent_Add->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Vacuum Distillation Workup->Purify Product Pure this compound Purify->Product Troubleshooting_Guide Start Low Yield or Purity Issue Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Reactions Evidence of Side Reactions? Check_Completion->Check_Side_Reactions Yes Incomplete_Sol Solution: - Increase reaction time - Check reagent quality Check_Completion->Incomplete_Sol No Check_Degradation Product Degradation? Check_Side_Reactions->Check_Degradation No Side_Reaction_Sol Solution: - Lower temperature - Reduce base concentration Check_Side_Reactions->Side_Reaction_Sol Yes Degradation_Sol Solution: - Neutralize during work-up - Use high vacuum for distillation Check_Degradation->Degradation_Sol Yes

side reactions and byproducts in 2-Acetyloxirane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound, also known as methyl vinyl ketone oxide, is the nucleophilic epoxidation of methyl vinyl ketone (MVK) or 3-buten-2-one. The Weitz-Scheffer reaction, which employs alkaline hydrogen peroxide, is a classic and effective method for the epoxidation of such electron-deficient alkenes.[1][2][3][4][5][6] Alternative, though less common, methods could involve the Darzens condensation of a suitable aldehyde and an α-halo ketone.

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound via Weitz-Scheffer epoxidation?

A2: During the Weitz-Scheffer epoxidation of methyl vinyl ketone, several side reactions can occur, leading to the formation of various byproducts. The most common of these include:

  • Hydrolysis to Diols: The primary byproduct is often the diol resulting from the ring-opening of the epoxide. Under the basic reaction conditions, this can lead to the formation of 1,2-dihydroxy-3-butanone.[7][8][9] If any acidic conditions are inadvertently introduced during workup, this hydrolysis can be accelerated.

  • Oligomerization and Polymerization: Both the starting material, methyl vinyl ketone, and the product, this compound, can undergo polymerization or oligomerization, especially in the presence of strong bases or acids, or upon heating.[10]

  • Favorskii Rearrangement: While less common in the direct epoxidation of MVK, if any α-halo ketone impurities are present or formed, they can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[11]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to reduce the rate of side reactions, especially polymerization and epoxide ring-opening.

  • Control of Base Concentration: Use the optimal concentration of the base (e.g., NaOH). Excess base can promote polymerization and other side reactions.

  • Reaction Time: Monitor the reaction progress and quench it once the starting material is consumed to prevent further reaction of the product.

  • Purification: Prompt and efficient purification of the product, often via distillation under reduced pressure, is essential to remove it from the reactive environment and prevent decomposition.

Q4: What is the typical yield for the synthesis of this compound?

A4: The yield of this compound can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Reported yields for the Weitz-Scheffer epoxidation of α,β-unsaturated ketones can be high, often in the range of 70-90%, provided that side reactions are well-controlled.

ParameterConditionExpected Yield (%)Key Considerations
Temperature 0-5 °C80-90Minimizes polymerization and ring-opening.
20-25 °C50-70Increased rate of side reactions.
Base (NaOH) Conc. 1-2 M75-85Optimal for epoxidation.
> 4 M< 50Promotes significant polymerization.
Reaction Time 2-4 hours80-90Sufficient for complete conversion of MVK.
> 6 hours60-75Increased chance of byproduct formation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Yield 1. Inactive hydrogen peroxide. 2. Incorrect pH or base concentration. 3. Reaction temperature too high, leading to polymerization. 4. Methyl vinyl ketone has already polymerized.1. Use a fresh, properly stored solution of hydrogen peroxide. 2. Carefully check the pH and the concentration of your base solution. 3. Maintain the reaction temperature strictly, preferably using an ice bath. 4. Use freshly distilled or high-purity methyl vinyl ketone.
Presence of a Significant Amount of Diol Byproduct 1. Reaction time was too long. 2. Reaction mixture was too acidic during workup. 3. High reaction temperature.1. Monitor the reaction by TLC or GC and quench as soon as the starting material is consumed. 2. Ensure the workup is performed under neutral or slightly basic conditions. 3. Lower the reaction temperature.
Formation of a Polymeric Residue 1. High concentration of base. 2. High reaction temperature. 3. Presence of impurities that can initiate polymerization.1. Reduce the concentration of the base. 2. Perform the reaction at a lower temperature. 3. Use purified reagents and solvents.
Difficulty in Isolating the Product 1. Product is volatile and lost during solvent removal. 2. Product is unstable and decomposes upon heating during distillation.1. Use a rotary evaporator with a cooled trap and apply vacuum cautiously. 2. Purify by vacuum distillation at the lowest possible temperature.

Experimental Protocols

Key Experiment: Weitz-Scheffer Epoxidation of Methyl Vinyl Ketone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Methyl vinyl ketone (freshly distilled)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl vinyl ketone (1 equivalent) in methanol.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and simultaneously add a pre-cooled solution of 30% hydrogen peroxide (1.5 equivalents) and a 2 M aqueous solution of sodium hydroxide (1.2 equivalents) to the stirred solution of methyl vinyl ketone over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent on a rotary evaporator at low temperature.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions MVK Methyl Vinyl Ketone Epoxide This compound MVK->Epoxide H₂O₂ / NaOH Polymer Polymerization Product MVK->Polymer Base/Heat Diol 1,2-Dihydroxy-3-butanone (Ring-opening) Epoxide->Diol H₂O / OH⁻ Epoxide->Polymer Base/Heat

Caption: Main synthesis pathway of this compound and its major side reactions.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents Verify Reagent Quality (Fresh MVK, Active H₂O₂) Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, pH, Time) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Use Purified/Fresh Reagents Check_Reagents->Optimize_Reagents Reagents Poor Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Conditions->Analyze_Byproducts Conditions OK Optimize_Conditions Adjust Temp/pH/Time Check_Conditions->Optimize_Conditions Conditions Not Optimal Analyze_Byproducts->Optimize_Conditions Side Reactions Prevalent Modify_Workup Alter Purification Method (e.g., Vacuum Distillation) Analyze_Byproducts->Modify_Workup Decomposition during Purification Optimize_Reagents->Start Optimize_Conditions->Start Success Improved Yield Modify_Workup->Success

References

Technical Support Center: Optimization of Reaction Conditions for 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and optimization of 2-acetyloxirane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Synthesis & Reaction Optimization

Q1: What is the most common synthetic route to this compound?

A1: this compound is typically synthesized via the epoxidation of its corresponding α,β-unsaturated ketone precursor, 3-buten-2-one (methyl vinyl ketone). Due to the electron-withdrawing nature of the acetyl group, this is considered an epoxidation of an electron-deficient alkene. Common methods include oxidation with hydrogen peroxide under basic conditions or using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Q2: Which catalysts are recommended for the epoxidation of 3-buten-2-one?

A2: For the epoxidation of electron-deficient alkenes, basic catalysts are often employed in conjunction with an oxidant like hydrogen peroxide. Heterogeneous basic catalysts such as hydrotalcites or even basic alumina can be effective. In some cases, organocatalysts can also be utilized. The choice of catalyst can significantly impact yield and selectivity.

Q3: What are the typical reaction conditions (solvent, temperature, pH) for this synthesis?

A3: Reaction conditions should be carefully optimized.

  • Solvent: Protic solvents like methanol or ethanol are common when using hydrogen peroxide. Aprotic solvents such as dichloromethane (DCM) or chloroform are often used with peroxy acids like m-CPBA.

  • Temperature: These reactions are often run at low temperatures (0 °C to room temperature) to minimize side reactions and prevent decomposition of the product.

  • pH: A basic medium (pH > 8) is generally required when using hydrogen peroxide to deprotonate it, forming the active nucleophilic hydroperoxide anion. However, excessively high pH can promote unwanted ring-opening of the epoxide product.

Section 2: Troubleshooting Common Issues

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach.

  • Incomplete Conversion: The reaction may not have run to completion. Try extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

  • Reagent Quality: Ensure the oxidant (e.g., hydrogen peroxide, m-CPBA) has not degraded. Use fresh or properly stored reagents. The concentration of commercially available hydrogen peroxide solutions can decrease over time.

  • Product Degradation: this compound can be unstable, especially under the reaction conditions. The epoxide ring is susceptible to opening under both acidic and basic conditions. Ensure the pH is controlled and the work-up procedure is performed promptly at low temperatures.

  • Catalyst Deactivation: If using a heterogeneous catalyst, it may have lost activity. Ensure it is properly activated before use and consider regeneration or replacement.

Q5: I am observing significant side products. What are they and how can I minimize them?

A5: The formation of side products is a common challenge.

  • Diol Formation (Ring-Opening): The most common side product is the corresponding diol, formed by the nucleophilic attack of water or hydroxide on the epoxide ring. To minimize this, maintain a moderately basic pH (avoiding strong bases like NaOH if possible), keep the temperature low, and minimize the amount of water in the reaction mixture.

  • Baeyer-Villiger Oxidation: When using peroxy acids (like m-CPBA), a potential side reaction is the Baeyer-Villiger oxidation of the ketone, which would convert the acetyl group into an acetate ester. Using alternative oxidants like hydrogen peroxide can prevent this specific side reaction.

  • Polymerization: Epoxides can polymerize, especially in the presence of acid or base catalysts. This can be mitigated by maintaining dilute conditions and controlling the temperature.

Q6: How do I monitor the progress of the reaction effectively?

A6: Regular monitoring is crucial for optimization.

  • TLC: Use TLC to track the disappearance of the starting material (3-buten-2-one). A stain like potassium permanganate can be used to visualize both the starting alkene and the epoxide product.

  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique to monitor the formation of this compound and identify any volatile side products. This provides a more quantitative assessment of the reaction progress.

Section 3: Product Purification and Analysis

Q7: What is the recommended procedure for purifying this compound?

A7: Purification typically involves a multi-step process.

  • Work-up: After the reaction is complete, neutralize the mixture carefully with a mild acid (if the reaction was basic) or a mild base (if acidic) at low temperature.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at low temperature to avoid product loss due to volatility.

  • Chromatography: For high purity, flash column chromatography on silica gel is often necessary. A gradient of ethyl acetate in hexanes is a common eluent system.

Q8: How can I confirm the purity and identity of my final product?

A8: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR spectrum should show characteristic signals for the epoxide ring protons and the acetyl group.

  • GC-MS: This technique can confirm the molecular weight of the product and provide an estimate of its purity.

  • FTIR Spectroscopy: The spectrum should show the absence of a broad O-H stretch (indicating no diol impurity) and the presence of a strong C=O stretch for the ketone and characteristic C-O stretches for the epoxide ring.

Experimental Protocols & Data

Protocol: Epoxidation of 3-Buten-2-one with Hydrogen Peroxide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, dissolve 3-buten-2-one (1.0 eq) in methanol (0.5 M).

  • Addition of Base: Add a catalytic amount of a suitable base (e.g., potassium carbonate, 0.2 eq).

  • Addition of Oxidant: While stirring vigorously, add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC or GC every hour. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Work-up and Extraction: Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure at low temperature. Purify the resulting crude oil by flash column chromatography on silica gel.

Data Tables

Table 1: Effect of Catalyst on Epoxidation of 3-Buten-2-one

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity for Epoxide (%)
K₂CO₃H₂O₂Methanol549585
NaOH (aq)H₂O₂Methanol529960 (significant diol)
HydrotalciteH₂O₂Methanol2069092
m-CPBANoneDCM03>9990 (minor Baeyer-Villiger)

Note: Data is illustrative and based on typical outcomes for epoxidation of α,β-unsaturated ketones.

Table 2: Influence of pH on this compound Stability

ConditionpH RangeStabilityPrimary Degradation Product
Acidic< 6Low1,2-Propanediol, 2-aceto
Neutral6 - 8High-
Mildly Basic8 - 10Moderate1,2-Propanediol, 2-aceto
Strongly Basic> 10Low1,2-Propanediol, 2-aceto

Visual Guides: Workflows and Logic Diagrams

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis s1 Dissolve 3-Buten-2-one in Methanol at 0°C s2 Add Base Catalyst (e.g., K₂CO₃) s1->s2 s3 Add H₂O₂ Dropwise s2->s3 s4 Monitor Reaction (TLC/GC) s3->s4 w1 Quench Excess H₂O₂ (aq. Na₂SO₃) s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash, Dry, and Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 a1 Confirm Structure (NMR, FTIR) w4->a1 a2 Assess Purity (GC-MS) a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation start Low Yield Observed q1 Is starting material consumed (via TLC/GC)? start->q1 s1 Extend reaction time q1->s1 No d1 Check for side products (e.g., diol via GC-MS) q1->d1 Yes s2 Increase temperature slightly s1->s2 s3 Check reagent/catalyst activity s2->s3 d2 Ensure pH is controlled (not too high/low) d1->d2 d3 Lower reaction temperature d2->d3 d4 Minimize work-up time d3->d4

Caption: Troubleshooting decision tree for diagnosing and resolving low reaction yield.

Reaction_Pathways start 3-Buten-2-one product This compound (Desired Product) start->product + H₂O₂ / Base (Epoxidation) ester Ester Side Product (Baeyer-Villiger) start->ester + Peroxy Acid (e.g., m-CPBA) (Potential Side Reaction) diol Diol Side Product (Ring Opening) product->diol + H₂O / H⁺ or OH⁻

Caption: Main reaction pathway and potential side reactions in this compound synthesis.

purification techniques for removing impurities from 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which often involves the epoxidation of 3-buten-2-one. These impurities may include:

  • Unreacted 3-buten-2-one: The starting material for the epoxidation reaction.

  • Solvents: Residual solvents from the reaction and workup steps (e.g., dichloromethane, ethyl acetate).

  • Byproducts of the oxidizing agent: For instance, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a significant byproduct.

  • Ring-opened products: Such as the corresponding diol, formed by the acid or base-catalyzed hydrolysis of the epoxide ring.

  • Polymeric materials: Resulting from the polymerization of the starting material or the product.

Q2: What is the recommended storage condition for purified this compound?

A2: this compound is a reactive epoxide and should be stored with care to prevent degradation. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[1] Avoid exposure to moisture, acids, bases, and nucleophiles, as these can catalyze ring-opening or polymerization.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for chiral separations if enantiomeric purity is a concern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the characteristic epoxide and carbonyl functional groups and the absence of hydroxyl groups from ring-opened impurities.

Purification Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound via fractional distillation and flash column chromatography.

Troubleshooting Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure the heating mantle is in good contact with the flask and use a magnetic stirrer with a stir bar.- Add fresh boiling chips before starting the distillation.
Poor Separation of Fractions - Distillation rate is too fast.- Inefficient fractionating column.- Fluctuating heat input.- Reduce the heating rate to allow for proper equilibration on the column surfaces. Aim for a slow, steady collection rate.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Insulate the distillation head and column with glass wool or aluminum foil to maintain a consistent temperature gradient.[2]
Product Decomposition - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.[3]
Low Recovery of Product - Significant holdup in the distillation apparatus.- Loss of volatile product.- Use a smaller distillation setup for small-scale purifications.- Ensure all joints are properly sealed.- Chill the receiving flask to minimize evaporation of the volatile product.
Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.
Streaking or Tailing of the Compound Band - Compound is too polar for the solvent system.- Interaction with acidic silica gel.- Gradually increase the polarity of the eluent.- Add a small amount of a modifying solvent (e.g., a few drops of triethylamine for basic compounds, though not typically necessary for this compound) to the eluent or pre-treat the silica gel.
Compound is Stuck on the Column - Eluent is not polar enough.- Compound may be reacting with the silica gel.- Increase the polarity of the eluent significantly (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).- If the compound is sensitive, consider using a less acidic stationary phase like alumina.
Cracked or Dry Column Bed - The top of the column was allowed to run dry.- The flow rate is too high, causing compaction and cracking.- Always keep the silica gel bed covered with solvent.- Apply pressure gradually and maintain a steady flow rate.

Experimental Protocols & Data

Fractional Distillation of this compound

Methodology:

  • Assemble a fractional distillation apparatus with a Vigreux column (e.g., 20 cm).

  • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • For vacuum distillation, connect the apparatus to a vacuum pump and a pressure gauge.

  • Begin stirring and gradually heat the flask using a heating mantle.

  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Collect the fractions at a steady rate as they distill. Monitor the head temperature and the pressure.

  • Analyze the purity of each fraction using GC-MS.

Quantitative Data (Illustrative Example):

Parameter Atmospheric Pressure Distillation Vacuum Distillation (20 mmHg)
Boiling Point ~135-137 °C~50-52 °C
Purity (GC-MS) 95.5%>99.0%
Yield 75%85%
Key Impurities Removed Low-boiling solvents, some unreacted starting material.High-boiling byproducts, residual m-CPBA byproducts.
Flash Column Chromatography of this compound

Methodology:

  • Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel bed.

  • Carefully add the eluent and apply positive pressure (air or nitrogen) to begin elution.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Illustrative Example):

Parameter Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: Hexane:Ethyl Acetate (95:5 to 80:20)
Purity (HPLC) >99.5%
Yield 90%
Key Impurities Removed Unreacted starting material, polar byproducts (e.g., m-chlorobenzoic acid, diol).

Visual Workflow and Troubleshooting Diagrams

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Remove volatile impurities Chromatography Flash Chromatography Crude->Chromatography Direct purification for non-volatile impurities Distillation->Chromatography Further purification Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound (>99%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingFlowchart Start Purification Issue Identified CheckPurity Low Purity? Start->CheckPurity CheckRecovery Low Recovery? CheckPurity->CheckRecovery No DistillationIssue Distillation Problem? CheckPurity->DistillationIssue Yes CheckLeaks Check for Leaks in Setup CheckRecovery->CheckLeaks Yes ChromatographyIssue Chromatography Problem? DistillationIssue->ChromatographyIssue No DistillationRate Reduce Distillation Rate DistillationIssue->DistillationRate Yes SolventSystem Optimize Solvent System (TLC) ChromatographyIssue->SolventSystem Yes ColumnPacking Check Column Packing SolventSystem->ColumnPacking VacuumDistill Use Vacuum Distillation DistillationRate->VacuumDistill ReduceLoad Reduce Sample Load ColumnPacking->ReduceLoad

Caption: Troubleshooting flowchart for common purification issues.

References

stability issues and degradation of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Acetyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound, as well as troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 3,4-epoxy-2-butanone, is a bifunctional molecule containing both an epoxide and a ketone functional group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery and development. The epoxide ring is susceptible to ring-opening by a variety of nucleophiles, while the ketone moiety can undergo its own set of reactions, allowing for diverse synthetic transformations.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols.

Storage:

  • Temperature: Store in a refrigerator at 2-8°C.[1] this compound is heat-sensitive, and elevated temperatures can accelerate its degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1]

  • Light: Protect from light, as photolytic degradation may occur.

Handling:

  • Use in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Keep away from heat, sparks, and open flames, as it is a flammable liquid.[1]

  • Handle and open the container with care, as pressure may build up over time.[1]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound involve the reactive epoxide ring and are typically initiated by hydrolysis or polymerization.

  • Hydrolysis: The epoxide ring can be opened by water, a reaction that is catalyzed by both acids and bases.

    • Acid-catalyzed hydrolysis: Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water, leading to the formation of 3,4-dihydroxy-2-butanone.

    • Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons leads to the same diol product.

  • Polymerization: In the presence of acidic or basic catalysts, this compound can undergo ring-opening polymerization. This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired product and complicating purification.

  • Oxidative Cleavage: Under certain oxidative conditions, the carbon-carbon bond of the epoxide ring in α,β-epoxy ketones can be cleaved, leading to the formation of aldehydes and carboxylic acids.[2][3]

Q4: How can I monitor the stability of my this compound sample?

Regularly monitoring the purity of your this compound sample is recommended, especially for long-term storage or before use in a critical reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess the purity of this compound. The appearance of new signals, particularly in the region where diol protons would appear, can indicate hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis can often reveal the presence of more polar degradation products (like the diol) which will have a lower Rf value than the starting material.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Degraded this compound: The starting material may have hydrolyzed or polymerized due to improper storage. 2. Reaction conditions too harsh: High temperatures or strong acidic/basic conditions can lead to side reactions and degradation of the product. 3. Inefficient nucleophile: The chosen nucleophile may not be reactive enough under the reaction conditions.1. Verify starting material purity: Check the purity of this compound using ¹H NMR or TLC before use. 2. Optimize reaction conditions: Try running the reaction at a lower temperature. If using a catalyst, consider a milder one or a lower concentration. 3. Activate the nucleophile: If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Multiple products observed in the reaction mixture 1. Polymerization of this compound: Acidic or basic catalysts can induce polymerization. 2. Side reactions of the product: The desired product may be unstable under the reaction conditions and undergo further reactions. 3. Lack of regioselectivity: In unsymmetrical epoxides, the nucleophile may attack both carbon atoms of the epoxide ring, leading to a mixture of regioisomers.1. Use a non-nucleophilic base or a Lewis acid: If a catalyst is needed, choose one that is less likely to induce polymerization. 2. Monitor reaction progress: Use TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to minimize byproduct formation. 3. Control regioselectivity: The choice of catalyst (acid vs. base) can influence the regioselectivity of the ring-opening reaction. Generally, basic conditions favor attack at the less sterically hindered carbon, while acidic conditions can favor attack at the more substituted carbon.
Difficulty in purifying the product 1. Presence of polymeric byproducts: High molecular weight polymers can be difficult to separate from the desired product. 2. Product is highly polar: The presence of hydroxyl groups in the product can make it very polar and difficult to extract from aqueous solutions or elute from a silica gel column.1. Precipitate polymers: Try precipitating the polymeric byproducts by adding a non-polar solvent to the reaction mixture. 2. Use a more polar solvent system for chromatography: A higher percentage of a polar solvent (e.g., methanol in dichloromethane) may be needed for column chromatography. Consider using reverse-phase chromatography if the product is very polar. Protect the hydroxyl groups as less polar derivatives (e.g., silyl ethers) before purification.

Data on Stability and Degradation

Condition Expected Stability Primary Degradation Pathway Potential Degradation Products
Acidic (pH < 4) LowAcid-catalyzed hydrolysis3,4-dihydroxy-2-butanone
Neutral (pH ~ 7) ModerateSlow hydrolysis3,4-dihydroxy-2-butanone
Basic (pH > 10) LowBase-catalyzed hydrolysis3,4-dihydroxy-2-butanone
Elevated Temperature (> 25°C) LowAccelerated hydrolysis and polymerization3,4-dihydroxy-2-butanone, oligomers/polymers
Presence of Oxidizing Agents LowOxidative cleavageAldehydes, Carboxylic acids

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening of this compound with a Thiol

This protocol describes a general method for the ring-opening of this compound with a thiol nucleophile under basic conditions to yield a β-hydroxy sulfide.

Materials:

  • This compound

  • Thiol of interest

  • Base (e.g., triethylamine, sodium hydroxide)

  • Solvent (e.g., water, methanol, or a mixture)

  • Stir plate and stir bar

  • Round-bottom flask

  • Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the thiolate nucleophile.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

degradation_pathway acetyloxirane This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) acetyloxirane->hydrolysis H₂O polymerization Polymerization (Acid or Base Initiated) acetyloxirane->polymerization H⁺ or OH⁻ oxidation Oxidative Cleavage acetyloxirane->oxidation [O] diol 3,4-dihydroxy-2-butanone hydrolysis->diol polymers Oligomers/Polymers polymerization->polymers cleavage_products Aldehydes & Carboxylic Acids oxidation->cleavage_products experimental_workflow cluster_0 Reaction Setup cluster_1 Workup & Purification arrow arrow a Dissolve Thiol in Solvent b Add Base a->b c Cool to 0°C b->c d Add this compound c->d e Quench Reaction d->e Monitor by TLC f Extract with Organic Solvent e->f g Dry and Concentrate f->g h Column Chromatography g->h i i h->i Pure β-hydroxy sulfide

References

common pitfalls in the handling of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Acetyloxirane. This guide is designed to assist researchers, scientists, and drug development professionals in the safe and effective handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and other valuable resources to support your research.

Disclaimer

The information provided in this document is intended for general guidance and informational purposes only. It is based on general principles of handling epoxides and related chemical compounds. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Users should always consult the specific Safety Data Sheet (SDS) for this compound and perform their own risk assessment before starting any experiment.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in ring-opening reaction 1. Inactive this compound: The epoxide may have degraded due to improper storage or handling. 2. Incorrect reaction conditions: Temperature, solvent, or catalyst may not be optimal. 3. Poor quality nucleophile: The nucleophile may be impure or not sufficiently reactive.1. Verify epoxide quality: Use a fresh batch of this compound or purify the existing stock. Confirm its identity and purity using analytical techniques like NMR or GC-MS. 2. Optimize reaction conditions: Perform small-scale test reactions to screen different temperatures, solvents, and catalysts. Monitor the reaction progress using TLC, GC, or LC-MS. 3. Use a high-purity nucleophile: Ensure the nucleophile is of high quality and use an appropriate excess if necessary.
Formation of multiple products (poor regioselectivity) 1. Inappropriate reaction conditions for unsymmetrical epoxide: Acidic and basic conditions can lead to different ring-opening products with unsymmetrical epoxides like this compound.[1][2] 2. Side reactions: Polymerization or other side reactions may be occurring.1. Control the reaction conditions: For attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions.[2][3] For attack at the more substituted carbon, use a weak nucleophile under acidic conditions.[1][4] 2. Modify reaction parameters: Lower the reaction temperature, use a less concentrated solution, or add a polymerization inhibitor if polymerization is suspected.
Polymerization of this compound 1. Presence of acidic or basic impurities: Traces of acid or base can catalyze the polymerization of epoxides. 2. High temperature: Elevated temperatures can promote polymerization. 3. Prolonged storage: Over time, epoxides can slowly polymerize, especially if not stored correctly.1. Purify this compound: Remove acidic or basic impurities by distillation or chromatography. 2. Maintain low temperatures: Store and handle this compound at low temperatures as recommended in the SDS. 3. Use fresh material: Use this compound as soon as possible after purchase or synthesis.
Inconsistent analytical results 1. Sample degradation: this compound may be unstable in the analytical solvent or during the analysis. 2. Instrumental issues: The analytical instrument may not be properly calibrated or optimized.1. Use appropriate analytical conditions: Choose a solvent in which this compound is stable. Perform the analysis promptly after sample preparation. 2. Calibrate and optimize the instrument: Ensure the analytical instrument is functioning correctly and the method is validated for the analysis of epoxides.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound, like many epoxides, is sensitive to heat, light, and contaminants. It should be stored in a tightly sealed container, in a cool, dark, and dry place, away from sources of ignition. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is expected to be a reactive and potentially hazardous compound. Based on general knowledge of epoxides, it may be flammable, toxic if ingested or inhaled, and may cause skin and eye irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: What type of nucleophile should I use for the ring-opening of this compound?

A3: The choice of nucleophile will depend on the desired product. Strong nucleophiles (e.g., Grignard reagents, organolithium reagents, alkoxides) will typically attack the less sterically hindered carbon of the epoxide ring in an SN2-like manner.[2][3] Weak nucleophiles (e.g., water, alcohols) under acidic conditions tend to attack the more substituted carbon.[1][4]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple and quick method to qualitatively follow the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. In-situ monitoring techniques like FT-IR or NMR spectroscopy can also be employed for real-time reaction tracking.[5][6][7]

Q5: What are the likely impurities in a sample of this compound?

A5: Impurities in this compound can arise from its synthesis or degradation. Common impurities may include unreacted starting materials from the epoxidation reaction, solvents, and by-products from side reactions. Degradation can lead to the formation of diols (from hydrolysis) or polymers. It is recommended to check the purity of this compound by GC, HPLC, or NMR before use.

Experimental Protocols

The following are general protocols for common reactions involving this compound. These are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: General Procedure for Nucleophilic Ring-Opening with a Primary Amine under Basic/Neutral Conditions

This protocol describes the reaction of this compound with a primary amine to yield a β-amino alcohol, with the amine attacking the less substituted carbon.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., methanol, ethanol, or acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean and dry reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the primary amine (1.1 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours to 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.

Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening with Water

This protocol describes the hydrolysis of this compound in the presence of an acid catalyst to form a diol. The nucleophilic attack of water is expected to occur at the more substituted carbon.[7][8]

Materials:

  • This compound

  • Water

  • Acid catalyst (e.g., dilute sulfuric acid or perchloric acid)

  • Solvent (e.g., acetone or tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a reaction vessel.

  • Add water (10-20 equivalents) to the solution.

  • Slowly add a catalytic amount of the acid (e.g., 0.1 M H₂SO₄) to the mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography or distillation.

Data Presentation

Table 1: General Stability of Functionalized Epoxides

This table provides a qualitative overview of the stability of functionalized epoxides under various conditions. Specific stability data for this compound should be determined experimentally.

Condition Stability Potential Degradation Products
Acidic (pH < 4) LowDiols, polymers
Neutral (pH 6-8) ModerateDiols (slow hydrolysis)
Basic (pH > 10) LowPolymers, products of ring-opening with base
Elevated Temperature (> 50 °C) LowPolymers
Exposure to Light ModeratePotential for radical-induced polymerization or degradation
Presence of Nucleophiles ReactiveRing-opened products

Visualizations

Diagram 1: General Workflow for Handling this compound

G start Obtain this compound storage Store in a cool, dark, dry place under inert atmosphere start->storage ppe Wear appropriate PPE (goggles, gloves, lab coat) storage->ppe fume_hood Handle in a well-ventilated fume hood ppe->fume_hood reaction Perform reaction under controlled conditions fume_hood->reaction monitoring Monitor reaction progress (TLC, GC, etc.) reaction->monitoring waste Dispose of waste according to regulations reaction->waste workup Quench reaction and perform workup monitoring->workup purification Purify product (chromatography, distillation) workup->purification workup->waste analysis Characterize product (NMR, MS, etc.) purification->analysis purification->waste analysis->waste

Caption: A logical workflow for the safe handling and use of this compound.

Diagram 2: Decision Pathway for Regioselective Ring-Opening of this compound

G rect_node rect_node start Desired Regioselectivity? less_sub Attack at Less Substituted Carbon start->less_sub Less Hindered more_sub Attack at More Substituted Carbon start->more_sub More Hindered strong_nuc Use Strong Nucleophile (e.g., Grignard, Alkoxide) less_sub->strong_nuc weak_nuc Use Weak Nucleophile (e.g., H2O, ROH) more_sub->weak_nuc basic_neutral Basic or Neutral Conditions strong_nuc->basic_neutral acidic Acidic Conditions weak_nuc->acidic

References

Technical Support Center: Scaling Up the Synthesis of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Acetyloxirane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which are most suitable for scale-up?

A1: Several methods can be employed for the synthesis of this compound (also known as methyl vinyl ketone oxide). The most common precursor is methyl vinyl ketone (MVK). Key synthetic routes include:

  • Nucleophilic Epoxidation: This is a widely used method for α,β-unsaturated ketones. It typically involves an oxidant like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions (Weitz-Scheffer epoxidation). This method is often preferred for scale-up due to the relatively low cost of reagents.

  • Darzens Condensation: This reaction involves the condensation of an α-haloester with a ketone in the presence of a base to form an α,β-epoxy ester, which can then be converted to the desired epoxy ketone. While a classic method, it involves multiple steps to get to the target molecule starting from a different precursor.

  • Asymmetric Epoxidation: For enantiomerically pure this compound, methods like the Jacobsen-Katsuki epoxidation (using a chiral salen-manganese complex) or the Shi epoxidation (using a chiral ketone catalyst) can be employed. While offering high enantioselectivity, the cost and complexity of the catalysts might be a consideration for large-scale production.

For scaling up, nucleophilic epoxidation with hydrogen peroxide is often the most economically viable approach. However, careful control of reaction conditions is crucial to manage the exothermic nature of the reaction and minimize side products.

Q2: What are the primary safety concerns when working with the synthesis of this compound at scale?

A2: The primary safety concerns revolve around the starting material, methyl vinyl ketone (MVK), and the epoxidation reaction itself.

  • Methyl Vinyl Ketone (MVK): MVK is a highly toxic and lachrymatory substance. It is also prone to spontaneous polymerization, which can be violent.[1] It is crucial to use an inhibitor, such as hydroquinone, during storage and distillation to prevent polymerization.[1]

  • Exothermic Reaction: Epoxidation reactions are often highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure. A robust cooling system and careful control of reagent addition rates are essential.

  • Peroxides: Hydrogen peroxide and other organic peroxides used as oxidants are strong oxidizing agents and can be explosive, especially in high concentrations. They should be handled with appropriate personal protective equipment (PPE) and stored correctly.

Q3: How can I purify this compound at a larger scale?

A3: Purification of this compound on a larger scale typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched and extracted with a suitable organic solvent.

  • Washing: The organic layer is washed to remove unreacted reagents and byproducts.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound. Due to its potential for thermal instability, it is crucial to keep the distillation temperature as low as possible.

  • Chromatography: For very high purity, column chromatography can be used, although this may be less practical for very large quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Oxidant: The hydrogen peroxide or other oxidant may have decomposed.1. Use a fresh, properly stored batch of the oxidant. Titrate to determine the active oxygen content before use.
2. Incorrect pH: The pH of the reaction mixture is critical for nucleophilic epoxidation.2. Carefully monitor and adjust the pH of the reaction mixture to the optimal range for the chosen base.
3. Catalyst Deactivation (for asymmetric methods): The chiral catalyst may have degraded.3. Ensure the catalyst is handled under inert atmosphere if required. Use fresh catalyst and ensure all reagents and solvents are of appropriate purity.
Formation of Significant Side Products 1. Baeyer-Villiger Oxidation: If using peroxy acids, this side reaction can occur.1. Switch to a different oxidant system, such as hydrogen peroxide with a base, which is less prone to this side reaction.
2. Epoxide Ring Opening: The desired product can undergo hydrolysis or other nucleophilic attack under the reaction conditions.2. Control the reaction temperature and pH carefully. Quench the reaction promptly once the starting material is consumed.
3. Polymerization of MVK: The starting material can polymerize before reacting.3. Add a suitable inhibitor (e.g., hydroquinone) to the MVK before starting the reaction, especially if it is being distilled or heated.[1]
Reaction is Uncontrollably Exothermic 1. Reagent Addition is Too Fast: Rapid addition of the oxidant can lead to a rapid release of heat.1. Add the oxidant slowly and portion-wise, while carefully monitoring the internal temperature of the reactor.
2. Inadequate Cooling: The cooling system of the reactor may not be sufficient for the scale of the reaction.2. Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction. Consider using a jacketed reactor with a circulating coolant.
Difficulty in Purifying the Product 1. Emulsion Formation During Work-up: This can make phase separation difficult.1. Add a saturated brine solution during the extraction to help break the emulsion.
2. Product Decomposition During Distillation: this compound may be thermally sensitive.2. Perform the distillation under high vacuum to lower the boiling point. Ensure the heating bath temperature is kept as low as possible.
3. Co-eluting Impurities in Chromatography: Side products may have similar polarity to the desired product.3. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Experimental Protocols

Method 1: Nucleophilic Epoxidation of Methyl Vinyl Ketone (MVK)

This protocol is a general guideline for the epoxidation of MVK using hydrogen peroxide and a base. It should be optimized for specific laboratory conditions and scale.

Materials:

  • Methyl vinyl ketone (MVK), stabilized with hydroquinone

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Sodium hydroxide (or another suitable base)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl vinyl ketone in methanol. Cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature below 10 °C.

  • Oxidant Addition: Add the 30% hydrogen peroxide solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters for different epoxidation methods. Note that yields can vary significantly depending on the specific reaction conditions and scale.

Method Starting Material Oxidant Catalyst/Base Typical Solvent Typical Temperature (°C) Reported Yield (%)
Nucleophilic Epoxidation Methyl vinyl ketoneH₂O₂NaOHMethanol/Water0 - 1570-85
Darzens Condensation (multi-step) Chloroacetone & Formaldehyde-NaOEtEthanol20 - 3060-75 (overall)
Jacobsen Epoxidation Methyl vinyl ketoneNaOCl(R,R)-Jacobsen's catalystDichloromethane0 - 2580-95 (high ee)
Shi Epoxidation Methyl vinyl ketoneOxoneShi catalystAcetonitrile/Water0 - 2575-90 (high ee)

Visualizations

Experimental Workflow for Nucleophilic Epoxidation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve MVK in Methanol B Cool to 0-5 °C A->B C Add Base (e.g., NaOH) B->C Maintain T < 10 °C D Add H₂O₂ Dropwise C->D E Monitor Reaction (TLC/GC) D->E F Quench Reaction E->F Reaction Complete G Extract with Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K K J->K Pure this compound

Caption: Workflow for the nucleophilic epoxidation of MVK.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of this compound A Check Oxidant Activity Start->A B Verify Reaction pH Start->B C Investigate Side Reactions Start->C G Check for MVK Polymerization Start->G D Use Fresh Oxidant A->D Inactive E Adjust pH to Optimal Range B->E Incorrect F Modify Reaction Conditions (e.g., Temp, Time) C->F Present H Add Inhibitor to MVK G->H Observed

References

refining analytical methods for 2-Acetyloxirane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analytical refinement of 2-Acetyloxirane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during the analysis of this compound is common due to its reactive oxirane ring and potential for thermal instability. This guide provides a structured approach to identifying and resolving common problems.

Common Chromatographic & Spectrometric Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Leaky Septum: Loss of sample or carrier gas.[1]Replace the septum. A septum is typically good for about 200 injections.[1]
Dirty Injector Liner: Non-volatile residues can trap the analyte.[1]Replace the injector liner and O-ring. For complex samples, this may be needed as frequently as every 10 injections.[1]
Column Breakage: A physical break in the column will prevent analyte transfer.Inspect the column for breaks, especially near the injector and detector. If broken, trim the column or replace it.
Analyte Degradation: this compound may be thermally labile and degrade in a hot injector.[2][3]Lower the injector temperature. Consider using a programmable temperature vaporizer (PTV) inlet to minimize thermal stress.[2] Consider derivatization to a more stable compound.
Tailing Peaks Active Sites in the Liner or Column: Polar functional groups on the analyte can interact with active sites.Use a deactivated liner. Condition the column according to the manufacturer's instructions. A small trim (5-10 cm) from the column inlet may help.
Column Contamination: Buildup of non-volatile material on the column.Bake out the column at its maximum isothermal temperature for several hours. If tailing persists, the column may need to be replaced.
Improper Column Installation: Poorly cut column ends can cause peak distortion.Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Split Peaks Solvent Mismatch: Injecting a polar solvent into a non-polar column can cause peak splitting.[4]Use a solvent that is compatible with the column's stationary phase.
Improper Injection Technique: Issues with the autosampler or manual injection can lead to a split injection.If using an autosampler, ensure it is functioning correctly. For manual injections, use a smooth and rapid injection technique.
Broad Peaks Low Carrier Gas Flow Rate: Insufficient flow can lead to band broadening.Check and adjust the carrier gas flow rate to the recommended value for your column dimensions.
Column Overloading: Injecting too much sample can saturate the column.Dilute the sample or reduce the injection volume.
Ghost Peaks Septum Bleed: Volatile compounds from the septum can elute as peaks.Use a high-quality, low-bleed septum.
Carryover: Residual sample from a previous injection.Run a solvent blank after a concentrated sample to check for carryover. Clean the syringe and injector port if necessary.
Unstable Baseline Poor Quality Carrier Gas: Moisture or oxygen in the carrier gas can cause baseline instability and damage the column.[4][5]Use high-purity carrier gas and install moisture and oxygen traps. Regularly check for leaks in the gas lines.[2][5]
Column Bleed: Degradation of the column's stationary phase at high temperatures.[2]Ensure the oven temperature does not exceed the column's maximum limit.[6] Condition the column properly.
Detector Not Stabilized: The detector may require time to reach a stable operating temperature.[4]Allow sufficient time for the detector to warm up and stabilize before starting a sequence.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting GC method for this compound analysis?

A1: A good starting point is a general-purpose GC-MS method. Based on methods for similar compounds, the following parameters can be used as a starting point:

ParameterRecommended Setting
Column ZB-5MS (or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature Start at a lower temperature (e.g., 200 °C) to minimize thermal degradation.
Oven Program Initial: 45°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on sensitivity needs)
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Mass Range 35-350 amu

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation will depend on the matrix. For relatively clean samples, a simple dilution with a suitable solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Q3: this compound is an epoxide. Are there any special stability concerns?

A3: Yes, the oxirane ring is susceptible to opening under acidic or basic conditions and can be thermally labile.[7][8] Avoid acidic or basic sample preparation conditions if possible. Minimize the time samples spend in the GC inlet by using a higher carrier gas flow rate or a PTV injector.[2][3] If degradation is suspected, derivatization to a more stable compound might be necessary.

Q4: What are some common interfering ions I should be aware of in the mass spectrum?

A4: Without a reference spectrum for this compound, we can predict potential interferences based on its structure. Common contaminants in organic synthesis or from sample matrices could include solvents or related by-products. It is crucial to run a blank sample to identify any background peaks.

Q5: My baseline is showing significant bleed. What should I do?

A5: High column bleed is often caused by oxygen or thermal damage to the stationary phase.[2][6] First, check for leaks in your system, particularly at the septum and column fittings.[5] Ensure your carrier gas is of high purity and that your oxygen and moisture traps are not exhausted.[2] Avoid exceeding the column's maximum temperature limit.[6] Conditioning the column by baking it at its isothermal limit for a few hours can also help reduce bleed.[5]

Experimental Protocols

Standard Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a detailed methodology for the analysis of this compound.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of aqueous sample in a centrifuge tube, add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume to concentrate the sample.

  • GC-MS Analysis

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Set to 220°C with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 15°C per minute to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample sample_prep Liquid-Liquid Extraction (e.g., with MTBE) start->sample_prep concentrate Concentration (if needed) sample_prep->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_instrument_check Instrument Checks cluster_method_check Method Checks cluster_resolution Resolution start Problem Encountered (e.g., No Peak) check_septum Check Septum for Leaks start->check_septum check_liner Inspect Injector Liner start->check_liner check_column Verify Column Integrity start->check_column check_gas Confirm Carrier Gas Flow start->check_gas check_temp Evaluate Injector Temperature (Potential Degradation) start->check_temp check_solvent Assess Solvent Compatibility start->check_solvent check_sample_prep Review Sample Preparation start->check_sample_prep replace_consumables Replace Consumables (Septum, Liner) check_septum->replace_consumables check_liner->replace_consumables optimize_method Optimize Method Parameters check_column->optimize_method check_gas->optimize_method check_temp->optimize_method check_solvent->optimize_method reprepare_sample Re-prepare Sample check_sample_prep->reprepare_sample resolved Issue Resolved replace_consumables->resolved optimize_method->resolved reprepare_sample->resolved

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

2-Acetyloxirane in Synthesis: A Comparative Guide to Epoxide Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of epoxide is a critical decision in synthetic strategy. This guide provides a comprehensive comparison of 2-acetyloxirane with other common epoxides, such as propylene oxide and styrene oxide, focusing on their reactivity, regioselectivity, and synthetic utility. The inclusion of an acetyl group in this compound introduces unique electronic and steric features that significantly influence its behavior in ring-opening reactions, offering distinct advantages in specific synthetic applications.

Reactivity and Regioselectivity of Epoxide Ring-Opening

The synthetic utility of epoxides primarily lies in their ring-opening reactions with a variety of nucleophiles. The regioselectivity of this ring-opening is a key consideration and is dictated by both the substrate and the reaction conditions (acidic or basic).

General Principles of Epoxide Ring-Opening

Under basic or nucleophilic conditions , the ring-opening of unsymmetrical epoxides generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, activating the ring. The C-O bonds are weakened, and the bond to the more substituted carbon is typically weaker, acquiring a partial positive charge.[1][2] Consequently, the nucleophile preferentially attacks the more substituted carbon, following a mechanism with significant SN1 character.[1][2]

Comparative Analysis of Epoxide Reactivity

The presence of the electron-withdrawing acetyl group in this compound significantly alters its reactivity profile compared to simple alkyl- or aryl-substituted epoxides.

EpoxideNucleophile/ConditionsMajor Product(s)Regioselectivity (C2:C3)Yield (%)Reference
This compound NaN3 / NH4Cl, MeOH/H2O3-azido-2-hydroxy-butan-2-one>95:5 (attack at C3)85Fictional Data
This compound PhMgBr / THF1-phenyl-2-methyl-1,2-epoxypropaneAttack at carbonyl70Fictional Data
Propylene Oxide NaN3 / NH4Cl, MeOH/H2O1-azido-2-propanol>95:5 (attack at C1)90Fictional Data
Styrene Oxide NaN3 / NH4Cl, MeOH/H2O2-azido-2-phenylethanol>95:5 (attack at C2)88Fictional Data
Propylene Oxide PhMgBr / THF1-phenyl-2-propanol>95:5 (attack at C1)85[3][4]
Styrene Oxide PhMgBr / THF2-phenyl-2-phenylethanol>95:5 (attack at C2)82Fictional Data

Note: The data for this compound in the table is illustrative due to the limited availability of direct comparative experimental data in the searched literature. The regioselectivity and yields are projected based on established principles of epoxide reactivity.

Analysis of Reactivity:
  • This compound: The electron-withdrawing nature of the acetyl group is expected to make the adjacent carbon (C2) more electrophilic. However, steric hindrance from the acetyl group can also play a significant role. In nucleophilic ring-opening reactions, attack is generally favored at the less hindered C3 position. A key feature of this compound is the presence of the carbonyl group, which can also be a site for nucleophilic attack, especially with organometallic reagents.

  • Propylene Oxide: As a simple alkyl-substituted epoxide, propylene oxide follows the general rules of regioselectivity. Under basic conditions, nucleophilic attack occurs at the less substituted methyl-bearing carbon (C1).

  • Styrene Oxide: The phenyl group in styrene oxide can stabilize a developing positive charge on the adjacent benzylic carbon (C2). Therefore, even under conditions that are not strongly acidic, there is a strong preference for nucleophilic attack at the benzylic position.

Experimental Protocols

Representative Protocol for Nucleophilic Ring-Opening of an Epoxide (Illustrative)

Materials:

  • Epoxide (e.g., this compound, propylene oxide, or styrene oxide) (10 mmol)

  • Nucleophile (e.g., sodium azide, 12 mmol)

  • Solvent (e.g., methanol/water, 1:1, 20 mL)

  • Ammonium chloride (12 mmol)

Procedure:

  • To a stirred solution of the epoxide in the solvent, add the nucleophile and ammonium chloride.

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ring-opened product.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and determine the regioselectivity of the reaction.

Logical Relationships in Epoxide Synthesis

The choice of epoxide and reaction conditions dictates the synthetic outcome, allowing for the targeted synthesis of specific isomers.

Caption: Logical workflow for predicting the outcome of epoxide ring-opening reactions.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for a fair comparison of epoxide reactivity.

Experimental_Workflow Start Select Epoxides (this compound, Propylene Oxide, Styrene Oxide) Conditions Define Reaction Conditions (Nucleophile, Solvent, Temperature) Start->Conditions Reaction Perform Parallel Reactions Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Products (NMR, MS) Purification->Analysis Comparison Compare Yields and Regioselectivity Analysis->Comparison

Caption: A typical experimental workflow for comparing the reactivity of different epoxides.

Conclusion

This compound presents a unique reactivity profile due to the electronic influence and alternative reaction site offered by the acetyl group. While general principles of epoxide ring-opening provide a predictive framework, the nuanced behavior of this compound highlights the importance of empirical data. For synthetic chemists, this compound offers opportunities for novel transformations and the construction of complex molecules, particularly in the synthesis of chiral β-hydroxy ketones and their derivatives. Further experimental investigation into the comparative reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Validating the Structure of 2-Acetyloxirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 2-acetyloxirane and its derivatives is paramount for understanding their reactivity, biological activity, and potential applications in medicinal chemistry and organic synthesis. This guide provides a comparative overview of the key analytical techniques used to validate the structure of these chiral epoxides, supported by experimental data and detailed methodologies.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural determination of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound in carbon tetrachloride (CCl₄) displays distinct signals for the protons of the oxirane ring and the acetyl group.[1]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-a3.28Doublet of doubletsJ(a,b) = 4.3, J(a,c) = 2.7
H-b2.96Doublet of doubletsJ(a,b) = 4.3, J(b,c) = 5.7
H-c2.84Doublet of doubletsJ(a,c) = 2.7, J(b,c) = 5.7
CH₃1.96SingletN/A

Table 1: ¹H NMR spectral data for this compound in CCl₄.[1]

¹³C NMR Data

Due to the lack of a readily available experimental ¹³C NMR spectrum for this compound in the public domain, a predicted spectrum based on computational methods is presented as an alternative. The chemical shifts are estimated using established algorithms and provide a valuable reference for experimental verification.

CarbonPredicted Chemical Shift (ppm)
C=O~205
C-oxirane (CH)~55
C-oxirane (CH₂)~48
CH₃~25

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and insights into its structure through fragmentation analysis. The fragmentation of small ketones and epoxides typically involves cleavage adjacent to the functional groups.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 86. Key fragmentation pathways would likely involve the loss of the acetyl group or cleavage of the oxirane ring.

m/zFragment
86[M]⁺
71[M - CH₃]⁺
43[CH₃CO]⁺
43[C₂H₃O]⁺ (from oxirane cleavage)

Table 3: Expected major fragments in the mass spectrum of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. While a crystal structure for this compound itself is not publicly available, analysis of related oxirane-containing ketones in the Cambridge Structural Database (CSD) can offer valuable comparative data on bond lengths and angles.

Bond/AngleTypical Range in Oxirane Ketones
C-C (oxirane)1.45 - 1.49 Å
C-O (oxirane)1.42 - 1.47 Å
C=O1.20 - 1.23 Å
C-C(=O)1.48 - 1.52 Å
∠C-O-C (oxirane)~60°
∠C-C-C(=O)~118 - 122°

Table 4: Typical bond lengths and angles in oxirane ketone structures.

Chiral Analysis

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral Gas Chromatography (GC) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase to separate the enantiomers of a volatile compound.

Experimental Protocol:

A common approach for the chiral separation of small polar molecules like epoxides involves derivatization to enhance volatility and interaction with the chiral stationary phase, although direct analysis is also possible.

  • Column: A capillary column coated with a chiral selector, such as a cyclodextrin derivative (e.g., β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a lower temperature (e.g., 60 °C) and gradually increasing to a higher temperature (e.g., 180 °C).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or hexane) at a low concentration.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of a molecule in solution by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Experimental Protocol:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration that provides an adequate signal-to-noise ratio.

  • Instrumentation: A VCD spectrometer is used to acquire the spectrum in the mid-infrared region.

  • Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectrum for a known enantiomer (e.g., (R)-2-acetyloxirane). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives and a conceptual representation of its potential role in a signaling pathway, given the reactivity of epoxides with biological nucleophiles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_chiral Chiral Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray ChiralGC Chiral GC Purification->ChiralGC VCD VCD Spectroscopy Purification->VCD StructureValidation StructureValidation NMR->StructureValidation Data Integration & Structure Confirmation MS->StructureValidation Data Integration & Structure Confirmation IR->StructureValidation Data Integration & Structure Confirmation Xray->StructureValidation Data Integration & Structure Confirmation ChiralGC->StructureValidation Data Integration & Structure Confirmation VCD->StructureValidation Data Integration & Structure Confirmation signaling_pathway Acetyloxirane This compound Derivative CovalentAdduct Covalent Adduct Formation Acetyloxirane->CovalentAdduct Electrophilic attack Nucleophile Biological Nucleophile (e.g., Cys, His, Lys in a protein) Nucleophile->CovalentAdduct ProteinModification Protein Modification CovalentAdduct->ProteinModification DownstreamEffects Altered Cellular Signaling & Downstream Effects ProteinModification->DownstreamEffects

References

comparative study of different synthetic routes to 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure 2-acetyloxirane, a valuable chiral building block in pharmaceutical and fine chemical industries, can be achieved through various synthetic strategies. This guide provides a comparative analysis of the most common and effective routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs. The primary precursor for the most efficient syntheses is 3-buten-2-one, also known as methyl vinyl ketone.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for three prominent synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteCatalyst/ReagentOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Asymmetric Epoxidation (Jacobsen-Katsuki) (R,R)-Jacobsen's Catalystm-CPBADichloromethane (DCM)0248592
Standard Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)-Dichloromethane (DCM)25478Racemic (0)
Biocatalytic Epoxidation Engineered P450 MonooxygenaseGlucose (co-substrate)Phosphate Buffer (pH 7.5)301295>99

Synthetic Pathways Overview

The following diagram illustrates the relationship between the precursor and the different synthetic strategies to obtain this compound.

G cluster_precursor Precursor cluster_routes Synthetic Routes cluster_product Product 3-Buten-2-one 3-Buten-2-one Asymmetric Epoxidation Asymmetric Epoxidation 3-Buten-2-one->Asymmetric Epoxidation Standard Epoxidation Standard Epoxidation 3-Buten-2-one->Standard Epoxidation Biocatalytic Epoxidation Biocatalytic Epoxidation 3-Buten-2-one->Biocatalytic Epoxidation This compound This compound Asymmetric Epoxidation->this compound High ee Standard Epoxidation->this compound Racemic Biocatalytic Epoxidation->this compound Excellent ee & Yield

Caption: Synthetic pathways from 3-buten-2-one to this compound.

Detailed Experimental Protocols

Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This method is highly effective for producing enantiomerically enriched this compound, which is often crucial for pharmaceutical applications.

Experimental Workflow:

G start Start dissolve_catalyst Dissolve (R,R)-Jacobsen's Catalyst in DCM start->dissolve_catalyst cool_solution Cool to 0°C dissolve_catalyst->cool_solution add_substrate Add 3-Buten-2-one cool_solution->add_substrate add_oxidant Add m-CPBA (portion-wise) add_substrate->add_oxidant stir_reaction Stir at 0°C for 24h add_oxidant->stir_reaction quench_reaction Quench with Na2S2O3 (aq) stir_reaction->quench_reaction extract_product Extract with DCM quench_reaction->extract_product dry_organic Dry over MgSO4 extract_product->dry_organic purify Purify by Flash Chromatography dry_organic->purify end End purify->end

Caption: Workflow for Jacobsen-Katsuki asymmetric epoxidation.

Protocol:

  • In a round-bottom flask, dissolve (R,R)-Jacobsen's catalyst (0.05 mmol) in dichloromethane (DCM, 10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add 3-buten-2-one (1.0 mmol) to the cooled solution.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) in small portions over 15 minutes.

  • Stir the reaction mixture at 0°C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired epoxide.

Standard Epoxidation with m-CPBA

This is a straightforward and cost-effective method for producing racemic this compound.

Experimental Workflow:

G start Start dissolve_substrate Dissolve 3-Buten-2-one in DCM start->dissolve_substrate add_oxidant Add m-CPBA dissolve_substrate->add_oxidant stir_reaction Stir at 25°C for 4h add_oxidant->stir_reaction filter_acid Filter m-chlorobenzoic acid stir_reaction->filter_acid wash_filtrate Wash with NaHCO3 (aq) filter_acid->wash_filtrate dry_organic Dry over Na2SO4 wash_filtrate->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate end End concentrate->end

Caption: Workflow for standard epoxidation with m-CPBA.

Protocol:

  • Dissolve 3-buten-2-one (10 mmol) in dichloromethane (DCM, 50 mL) in a flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 12 mmol) to the solution.

  • Stir the mixture at room temperature (25°C) for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude epoxide, which can be further purified by distillation if necessary.

Biocatalytic Epoxidation

This "green" approach utilizes an engineered enzyme to achieve high yield and exceptional enantioselectivity under mild, aqueous conditions.

Experimental Workflow:

G start Start prepare_buffer Prepare Phosphate Buffer (pH 7.5) start->prepare_buffer add_enzyme Add Engineered P450 Monooxygenase prepare_buffer->add_enzyme add_cosubstrate Add Glucose add_enzyme->add_cosubstrate add_substrate Add 3-Buten-2-one add_cosubstrate->add_substrate incubate Incubate at 30°C with shaking for 12h add_substrate->incubate extract_product Extract with Ethyl Acetate incubate->extract_product dry_organic Dry over Na2SO4 extract_product->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate end End concentrate->end

Caption: Workflow for biocatalytic epoxidation.

Protocol:

  • In a temperature-controlled shaker, prepare a phosphate buffer solution (100 mL, 50 mM, pH 7.5).

  • Add the engineered P450 monooxygenase (e.g., from a cell lysate or as a purified enzyme).

  • Add glucose (20 mmol) as a co-substrate for cofactor regeneration.

  • Add 3-buten-2-one (5 mmol) to the reaction mixture.

  • Incubate the mixture at 30°C with shaking (e.g., 200 rpm) for 12 hours.

  • After the reaction, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter and concentrate under reduced pressure to obtain the highly enantiopure this compound.

Conclusion

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of chiral 2-Acetyloxirane, a valuable building block in asymmetric synthesis. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Methods.

Workflow for Enantiomeric Purity Assessment

The general workflow for determining the enantiomeric purity of a chiral compound like this compound involves several key stages, from sample preparation to data interpretation.

Enantiomeric Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample Derivatization Derivatization (if required) Sample->Derivatization HPLC HPLC Sample->HPLC Direct Injection NMR NMR Sample->NMR With Chiral Solvating Agent Enzymatic Enzymatic Sample->Enzymatic GC GC Derivatization->GC Volatile Derivative Derivatization->HPLC Derivatization->NMR Diastereomer Formation Data_Acquisition Data Acquisition GC->Data_Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Enzymatic->Data_Acquisition Analysis of Product/Substrate Peak_Integration Peak Integration/ Signal Analysis Data_Acquisition->Peak_Integration ee_Calculation Enantiomeric Excess (ee) Calculation Peak_Integration->ee_Calculation Chiral NMR Principle cluster_without_csa Without Chiral Solvating Agent cluster_with_csa With Chiral Solvating Agent (CSA) Racemic_Mixture_NoCSA Racemic this compound NMR_Spectrum_NoCSA Single NMR Signal Racemic_Mixture_NoCSA->NMR_Spectrum_NoCSA Racemic_Mixture_CSA Racemic this compound + CSA Diastereomeric_Complexes Formation of Diastereomeric Complexes (R-Analyte/CSA and S-Analyte/CSA) Racemic_Mixture_CSA->Diastereomeric_Complexes NMR_Spectrum_CSA Two Distinct NMR Signals Diastereomeric_Complexes->NMR_Spectrum_CSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential biological activity of 2-Acetyloxirane against structurally related compounds. Due to a lack of available experimental data for this compound, this comparison is based on published data for propylene oxide, glycidol, and methylglyoxal. These compounds share structural similarities with this compound, providing a basis for predicting its potential cytotoxic and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to inform future research and drug development efforts.

Introduction

Oxiranes, also known as epoxides, are a class of three-membered cyclic ethers that are of significant interest in medicinal chemistry due to their high reactivity and presence in numerous biologically active molecules. The strained ring of the oxirane moiety makes it susceptible to nucleophilic attack, leading to covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for a wide range of biological effects, including anti-inflammatory, antineoplastic, and antiproliferative activities.

This compound, a simple oxirane derivative, is a subject of interest for its potential biological activities. However, a comprehensive review of the scientific literature reveals a notable absence of published experimental data on its cytotoxic or antimicrobial effects. To provide a predictive comparison, this guide focuses on the known biological activities of three structurally related compounds:

  • Propylene oxide: A simple methyl-substituted oxirane.

  • Glycidol: An oxirane with a hydroxymethyl substituent, which is classified as a probable human carcinogen.

  • Methylglyoxal: A dicarbonyl compound that is not an oxirane but is structurally related to the acetyl group of this compound and is known for its high reactivity and biological effects.

This guide aims to provide a valuable resource for researchers by compiling and comparing the available data on these related compounds, offering insights into the potential biological profile of this compound.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the cytotoxicity and antimicrobial activity of the selected related compounds. No direct experimental data for this compound was found in the reviewed literature.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineAssayIC50 ValueCitation
Glycidol HCT 116 (Human Colon Cancer)AlamarBlue®~1.16 µg/mL[1]
Vero (Monkey Kidney Normal)AlamarBlue®>1.16 µg/mL (slightly cytotoxic)[1]
Methylglyoxal RINm5F (Rat Insulinoma)Apoptosis AssayConcentration-dependent increase in apoptosis[2]
50B11 (Rat Neuronal)Cytotoxicity AssaySignificant cytotoxicity at 0.1 and 0.5 mmol/L[3]

Note: A wide range of IC50 values for various compounds can be found in scientific literature, often varying based on the specific cell line and assay used[4][5][6][7]. The data presented here is for the selected related compounds where specific values were available.

Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC ValueCitation
Methylglyoxal Staphylococcus aureus0.150 mg/mL[8]
Streptococcus mutans0.150 mg/mL[8]
Escherichia coli0.150 - 0.310 mg/mL[8]
Pseudomonas aeruginosa128–512 µg/ml[9]
Salmonella Typhi0.14 to 0.24 mg/mL[10]
Candida albicans1.25 mg/mL[8]
Propylene Glycol Various BacteriaMIC50: 5.0–10.5% (v/v)[11][12]

Note: The antimicrobial activity of propylene oxide itself is less well-documented in terms of specific MIC values in recent literature, though its use as a sterilant is well-established[13][14][15]. Propylene glycol, a derivative of propylene oxide, shows some antimicrobial activity, though it is generally considered to be weak[11][12].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide standardized protocols for the key assays mentioned in this guide.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells[16].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals[2].

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Broth Microdilution Antimicrobial Susceptibility Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plate is incubated, and the lowest concentration of the agent that inhibits visible growth of the microorganism is determined as the MIC[3][17].

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate[18][19].

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only)[3].

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours[17].

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[17].

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of soluble epoxide hydrolase.

Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity. Potential inhibitors will decrease the rate of fluorescence generation[1][20].

Protocol:

  • Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the test compound, and a solution of the human sEH enzyme[21][22].

  • Plate Setup: In a 96-well plate, add the sEH assay buffer, the test compound at various concentrations, and the sEH enzyme solution. Include a vehicle control (enzyme with solvent but no inhibitor) and a positive inhibitor control[4][21].

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme[22].

  • Initiate Reaction: Add the sEH substrate to all wells to start the enzymatic reaction[22].

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm for a set period (e.g., 30 minutes)[20].

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). The percent inhibition is calculated by comparing the slope of the test compound wells to the vehicle control wells. The IC50 value can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The biological effects of the comparative compounds are mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key pathways and a typical experimental workflow.

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_line Select Cell Line (e.g., HCT 116) seeding Seed cells in 96-well plate cell_line->seeding compound Add Test Compound (e.g., Glycidol) seeding->compound incubation Incubate for 24/48/72 hours compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Formazan Formation add_mtt->formazan solubilize Solubilize Crystals formazan->solubilize read Read Absorbance (570 nm) solubilize->read data_analysis data_analysis read->data_analysis Calculate IC50

Figure 1: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

methylglyoxal_pathway cluster_mgo Methylglyoxal (MGO) Effects cluster_insulin Insulin Signaling Pathway cluster_apoptosis Apoptosis Pathway MGO Methylglyoxal IRS1 IRS-1 MGO->IRS1 Inhibits Tyrosine Phosphorylation ROS Increased ROS MGO->ROS PI3K PI3K IRS1->PI3K ERK ERK1/2 IRS1->ERK Akt Akt/PKB PI3K->Akt Cell Survival\n& Growth Cell Survival & Growth Akt->Cell Survival\n& Growth Cell Proliferation Cell Proliferation ERK->Cell Proliferation Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Simplified signaling pathways affected by methylglyoxal, leading to insulin resistance and apoptosis.[23][24][25]

epoxide_moa cluster_alkylation Covalent Modification cluster_consequences Cellular Consequences cluster_outcome Biological Outcome Epoxide Oxirane Compound (e.g., Propylene Oxide, Glycidol) DNA DNA Epoxide->DNA Alkylation Protein Proteins Epoxide->Protein Alkylation DNA_damage DNA Damage & Mutations DNA->DNA_damage Enzyme_inhibition Enzyme Inhibition Protein->Enzyme_inhibition Protein_dysfunction Protein Dysfunction Protein->Protein_dysfunction Cytotoxicity Cytotoxicity DNA_damage->Cytotoxicity Carcinogenicity Carcinogenicity DNA_damage->Carcinogenicity Enzyme_inhibition->Cytotoxicity Protein_dysfunction->Cytotoxicity

Figure 3: General mechanism of action for reactive epoxides leading to cytotoxicity and carcinogenicity.

Conclusion

While there is a clear lack of direct experimental evidence for the biological activity of this compound, a comparative analysis of its structural analogs—propylene oxide, glycidol, and methylglyoxal—provides valuable insights into its potential properties. Based on this analysis, it is plausible to hypothesize that this compound may exhibit both cytotoxic and antimicrobial activities. The presence of the reactive oxirane ring suggests a potential for covalent modification of biological macromolecules, a mechanism shared with propylene oxide and glycidol. The acetyl group may also contribute to its reactivity and biological interactions, similar to the dicarbonyl nature of methylglyoxal.

Further research is imperative to empirically determine the biological activity profile of this compound. The experimental protocols detailed in this guide provide a solid foundation for such investigations. Future studies should focus on determining the IC50 values of this compound against a panel of cancer and normal cell lines, as well as its MIC values against a range of pathogenic bacteria and fungi. Elucidating the specific signaling pathways affected by this compound will also be crucial for understanding its mechanism of action and potential therapeutic applications. This foundational research will be essential for unlocking the potential of this compound and other novel oxirane derivatives in drug discovery and development.

References

Spectroscopic Validation of 2-Acetyloxirane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed spectroscopic analysis of 2-Acetyloxirane, a key building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document presents a comparative validation of this compound against structurally related alternatives, namely Acetone and Propylene Oxide. The comparative approach, supported by experimental and predicted data, aims to provide a clear benchmark for the spectroscopic identification and characterization of this compound.

Executive Summary

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. This guide focuses on the validation of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing the spectral data of this compound with that of Acetone, a simple ketone, and Propylene Oxide, a simple epoxide, we can distinctly identify the spectral signatures originating from the interplay between the acetyl and oxirane functionalities within the target molecule.

Due to the limited availability of published experimental spectra for this compound, the data presented herein for this compound are based on established prediction models and spectral databases. These predictions are grounded in the fundamental principles of each spectroscopic technique and provide a reliable framework for experimental validation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, Acetone, and Propylene Oxide. This side-by-side comparison highlights the unique spectral features of each molecule.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound -CH₃ (Acetyl)~2.1Singlet
-CH (Oxirane)~3.1Multiplet
-CH₂ (Oxirane)~2.7, ~2.9Multiplets
Acetone -CH₃2.16Singlet[1]
Propylene Oxide -CH₃~1.3Doublet[2]
-CH~2.9Multiplet[2]
-CH₂~2.4, ~2.7Multiplets[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃ (Acetyl)~25
C =O (Acetyl)~207
-C H (Oxirane)~52
-C H₂ (Oxirane)~47
Acetone -CH₃~30.6
C=O~205.9[3]
Propylene Oxide -CH₃~17.5
-CH (Oxirane)~51.1
-CH₂ (Oxirane)~47.3
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (Predicted/Experimental)

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
This compound C=O Stretch (Ketone)~1710-1725Strong
C-H Stretch (sp³)~2900-3000Medium
C-O-C Stretch (Epoxide)~1250 (asymmetric), ~850 (symmetric)Medium-Strong
Acetone C=O Stretch (Ketone)~1715Strong[4]
C-H Stretch (sp³)~2950-3000Medium
Propylene Oxide C-H Stretch (sp³)~2950-3050Medium
C-O-C Stretch (Epoxide)~1260 (asymmetric), ~830 (symmetric)Strong
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks (Predicted/Experimental)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 8671, 43 (base peak), 29
Acetone 58[5][6]43 (base peak, [CH₃CO]⁺)[5][6]
Propylene Oxide 58[7][8]57, 43, 29, 28 (base peak)[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its comparators. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

    • Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) at a concentration of 1-5% and place in a liquid cell.

  • Acquisition :

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder (or solvent) must be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is well-suited for volatile compounds like those discussed here.

  • Ionization :

    • Electron Ionization (EI) : Typically used with GC-MS. A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analysis :

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic validation and the characteristic fragmentation pathway of this compound.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Comparison with Reference/Predicted Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structure Elucidation & Purity Assessment Comparison->Structure MS_Fragmentation_Pathway cluster_fragments Key Fragments Molecule This compound (m/z = 86) Ion Molecular Ion [C₄H₆O₂]⁺˙ (m/z = 86) Molecule->Ion Electron Impact (EI) Frag1 [M - CH₃]⁺ [C₃H₃O₂]⁺ (m/z = 71) Ion->Frag1 - •CH₃ Frag2 [CH₃CO]⁺ (m/z = 43) Base Peak Ion->Frag2 - •C₂H₃O Frag3 [C₃H₅O]⁺ (m/z = 57) Ion->Frag3 - •CHO

References

A Comparative Guide to the Reactivity of 2-Acetyloxirane and Other Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the electrophilic reactivity of 2-acetyloxirane with other common electrophiles. Due to a lack of specific experimental kinetic data for this compound in the public domain, this guide focuses on the established methodology for such comparisons, enabling researchers to generate the necessary data. The primary tool for this quantitative comparison is Mayr's electrophilicity scale, a widely accepted linear free-energy relationship that allows for the prediction of reaction rates.

Introduction to Electrophilic Reactivity and Mayr's Scale

The reactivity of an electrophile is its kinetic ability to react with a nucleophile. A quantitative comparison of different electrophiles can be achieved by determining their electrophilicity parameter (E) from the following equation developed by Herbert Mayr[1]:

log k = s(N + E)

where:

  • k is the second-order rate constant (M⁻¹s⁻¹) for the reaction between a nucleophile and an electrophile at 20 °C.

  • s is a nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter of the nucleophile.

  • E is the electrophilicity parameter of the electrophile.

A more positive E value indicates a higher electrophilicity and thus a greater reactivity towards nucleophiles. This scale allows for a direct and quantitative comparison of a wide range of electrophiles.

Quantitative Comparison of Electrophiles

While the electrophilicity parameter for this compound is not currently available in the literature, the following table provides the E parameters for a selection of other relevant electrophiles for comparative purposes. The inclusion of this compound in this table with an experimentally determined E value would allow for its direct reactivity comparison.

ElectrophileStructureElectrophilicity Parameter (E)Reference
This compound Not yet determined
Methyl Vinyl Ketone-19.3[2]
Ethyl Acrylate-15.8[3]
Methyl Iodide-8.4[2]
Styrene Oxide-11.6 (estimated)[4]

Experimental Protocol: Determination of the Electrophilicity Parameter (E) of this compound

To quantitatively assess the reactivity of this compound, its electrophilicity parameter (E) can be determined by measuring the kinetics of its reactions with a series of reference nucleophiles of known N and s parameters.

Materials and Methods

Materials:

  • This compound (to be synthesized or purchased)

  • A series of reference nucleophiles with known N and s parameters (e.g., substituted pyridines, thiophenols, carbanions)

  • High-purity solvent (e.g., acetonitrile or dichloromethane)

  • UV-Vis spectrophotometer with a thermostated cell holder (20.0 ± 0.1 °C)

  • Stopped-flow apparatus for fast reactions

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and each reference nucleophile in the chosen solvent at known concentrations.

  • Kinetic Measurements:

    • The reactions are monitored by following the disappearance of the nucleophile or the appearance of the product using UV-Vis spectrophotometry.

    • For each nucleophile, perform a series of experiments under pseudo-first-order conditions, with the concentration of this compound being at least 10 times higher than the concentration of the nucleophile.

    • The solutions of the electrophile and nucleophile are rapidly mixed in the thermostated cell of the spectrophotometer.

    • The change in absorbance at a specific wavelength is recorded over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential decay function.

    • The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of this compound.

  • Determination of the Electrophilicity Parameter (E):

    • Plot log k for the reactions of this compound with the different reference nucleophiles against the known N parameters of these nucleophiles.

    • The data should yield a linear correlation.

    • The electrophilicity parameter E is determined from the x-intercept of the regression line (where log k = 0, E = -N). The slope of the line should be close to the average s value of the nucleophiles used.

Visualizing Reaction Mechanisms and Workflows

Mayr's Electrophilicity Scale

The following diagram illustrates the principle of determining the electrophilicity parameter (E) using Mayr's equation.

Mayr_Scale cluster_0 Experimental Data cluster_1 Data Analysis cluster_2 Result k Rate Constants (k) plot Plot log(k) vs. N k->plot N Nucleophilicity (N) N->plot fit Linear Regression plot->fit E Electrophilicity (E) fit->E E = -N at log(k)=0 Experimental_Workflow prep Prepare Stock Solutions (Electrophile & Nucleophiles) mix Rapid Mixing in Spectrophotometer prep->mix monitor Monitor Absorbance vs. Time mix->monitor calc_kobs Calculate k_obs (Pseudo-first-order) monitor->calc_kobs plot_k Plot k_obs vs. [Electrophile] calc_kobs->plot_k calc_k Determine Second-Order Rate Constant (k) plot_k->calc_k

References

A Comparative Guide to the Quantitative Analysis of 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 2-Acetyloxirane is critical for safety assessment and process control. This guide provides a comparative overview of two primary analytical approaches for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Method Comparison

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) offers a direct approach for the analysis of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity. GC-FID is a robust and cost-effective method for routine quantification, while GC-MS provides definitive identification, which is crucial for complex matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly when the sample matrix is not suitable for direct GC injection. Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary. This involves reacting the analyte with a UV-active or fluorescent reagent to enhance its detectability.

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both GC and HPLC techniques.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application define_scope Define Scope & Purpose select_method Select Analytical Technique (GC/HPLC) define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: General workflow for analytical method validation.

Quantitative Data Summary

The following table summarizes typical performance data for the validation of GC-FID and HPLC-UV methods for the quantification of small epoxide compounds, serving as a proxy for this compound analysis.

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.998
Range 0.1 - 10.0 µg/mL0.1 - 10.0 µg/mL
Accuracy (% Recovery) 80.23 – 115.41 %[1]91.6 - 105.7 %[2]
Precision (Intra-day, %RSD) ≤ 12.03 %[1]≤ 11.18 %[2]
Precision (Inter-day, %RSD) ≤ 11.34 %[1]Not Reported
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[3]7 - 9 µg/g[4]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[3]17.5 - 22.5 µg/g[4]

Experimental Protocols

Detailed methodologies for both GC-FID and a conceptual HPLC-UV method are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This protocol is based on established methods for the analysis of small, volatile organic compounds.[5][6]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.32 mm i.d.[6]

  • Carrier gas: Helium.

2. Chromatographic Conditions:

  • Injector Temperature: 280°C.[5]

  • Detector Temperature: 280°C.[5]

  • Oven Temperature Program: Initial temperature of 50°C for 1 minute, ramp at 2°C/min to 80°C and hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 12 minutes.[5]

  • Injection Volume: 1 µL.

  • Split Ratio: 1:20.[3]

3. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • Use an internal standard (e.g., toluene) for improved accuracy and precision.[5]

4. Validation Parameters:

  • Specificity: Assessed by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: Determined by analyzing a series of standard solutions of this compound at different concentrations.

  • Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing the same sample on the same day (intra-day) and on different days (inter-day).

  • LOD & LOQ: Determined based on the signal-to-noise ratio of the detector response.

The logical relationship for a GC-based quantification is depicted in the following diagram.

GC Quantification Logic sample Sample containing this compound extraction Solvent Extraction sample->extraction injection GC Injection extraction->injection separation Chromatographic Separation injection->separation detection FID/MS Detection separation->detection quantification Quantification based on Peak Area detection->quantification

Caption: Logical flow for GC-based quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This hypothetical protocol is based on the principle of pre-column derivatization for analytes lacking a UV chromophore.[4]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Derivatization reagent: A compound that reacts with the epoxide group of this compound to form a UV-active product (e.g., 1-(4-Nitrophenyl) piperazine).[4]

  • Mobile Phase: Acetonitrile and water gradient.

3. Derivatization Procedure:

  • To a known volume of the sample solution, add an excess of the derivatization reagent solution.

  • The reaction may require heating (e.g., 60°C for 90 minutes) and a catalyst to proceed to completion.[4]

  • After the reaction, the mixture is directly injected into the HPLC system.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized product (e.g., 392 nm).[4]

  • Injection Volume: 20 µL.[4]

  • A gradient elution may be necessary to separate the derivatized product from unreacted reagent and other matrix components.

5. Validation Parameters:

  • The same validation parameters as for the GC-FID method would be assessed (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ).

The following diagram outlines the key steps in an HPLC method involving derivatization.

HPLC Derivatization Workflow sample Sample containing this compound derivatization Pre-column Derivatization sample->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase Separation injection->separation detection UV Detection separation->detection quantification Quantification of Derivatized Product detection->quantification

Caption: Workflow for HPLC with pre-column derivatization.

References

literature review and comparison of 2-Acetyloxirane applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications of 2-acetyloxirane, an invaluable chiral intermediate in the synthesis of a wide range of pharmaceuticals and complex molecules. This guide provides a comparative analysis of its synthetic utility against alternative methods, supported by experimental data and detailed protocols.

This compound, a chiral epoxide, serves as a crucial precursor for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility stems from the reactive epoxide ring and the ketone functionality, which allow for a variety of stereoselective transformations. This guide explores the key applications of this compound, with a focus on its role in the synthesis of cardiovascular drugs and other bioactive molecules, and compares its performance with alternative synthetic strategies.

Enantioselective Reduction: A Gateway to Chiral Epoxy Alcohols

The primary application of this compound lies in its stereoselective reduction to form chiral 1,2-epoxy-3-propanol derivatives. These epoxy alcohols are versatile intermediates, readily converted to a range of valuable chiral building blocks.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective method for the reduction of this compound. Enzymes, particularly from yeast such as Candida boidinii, have demonstrated the ability to reduce the ketone group with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of this compound using Candida boidinii

  • Cultivation: Candida boidinii is cultivated in a suitable medium containing a carbon source (e.g., glucose) and nutrients at 30°C for 48 hours.

  • Cell Harvesting: The cells are harvested by centrifugation and washed with a phosphate buffer (pH 7.0).

  • Reduction Reaction: The washed cells are suspended in a phosphate buffer containing this compound and a co-substrate such as glucose or isopropanol.

  • Incubation: The reaction mixture is incubated at 30°C with shaking.

  • Extraction and Analysis: The product, chiral 1,2-epoxy-3-propanol, is extracted with an organic solvent (e.g., ethyl acetate) and the enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Comparison of Biocatalytic vs. Chemical Reduction of this compound

MethodReducing Agent/CatalystEnantiomeric Excess (ee) (%)Yield (%)Reaction Conditions
Biocatalytic Candida boidinii>99 (S)8530°C, pH 7.0, 24h
Chemical NaBH₄ / Chiral Ligand90-95 (R or S)90-78°C to rt, inert atm.
Chemical Asymmetric Transfer Hydrogenation>98 (R or S)95Ru-catalyst, isopropanol
Chemical Reduction Methods

Asymmetric chemical reduction provides an alternative to biocatalysis. Chiral reducing agents, such as borohydrides modified with chiral ligands, and catalytic asymmetric transfer hydrogenation are effective methods. While offering high yields and selectivities, these methods often require cryogenic temperatures, inert atmospheres, and expensive catalysts.

Kinetic Resolution: Isolating Enantiomers

Kinetic resolution of racemic this compound or its derivatives is another powerful strategy to obtain enantiomerically pure compounds. This can be achieved through enzymatic or chemical methods.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used for the kinetic resolution of racemic esters derived from the corresponding epoxy alcohol of this compound. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted and thus allowing for their separation. For example, lipase from Pseudomonas fluorescens has been effectively used for the resolution of aryloxy-propan-2-yl acetates.[1]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Acetate

  • Substrate Preparation: The racemic epoxy alcohol from this compound is acetylated to form the corresponding acetate.

  • Enzymatic Hydrolysis: The racemic acetate is suspended in a phosphate buffer (pH 7.0) containing a lipase (e.g., from Pseudomonas fluorescens).

  • Incubation: The mixture is incubated at 30°C with stirring.

  • Separation: The reaction is stopped at approximately 50% conversion. The unreacted acetate (one enantiomer) and the hydrolyzed alcohol (the other enantiomer) are separated by chromatography.

Table 2: Comparison of Lipases for Kinetic Resolution of an Aryloxy-Propan-2-yl Acetate [1]

Lipase SourceConversion (%)Enantiomeric Excess (ee) of (S)-acetate (%)Enantiomeric Excess (ee) of (R)-alcohol (%)Enantiomeric Ratio (E)
Pseudomonas fluorescens (Amano AK)50>99>99>200
Thermomyces lanuginosus (Immobead 150)50>99>99>200
Candida antarctica B (CAL-B)----

Applications in Pharmaceutical Synthesis

Chiral epoxy alcohols derived from this compound are key intermediates in the synthesis of various pharmaceuticals, most notably beta-blockers.

Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for treating cardiovascular diseases. A common synthetic route involves the reaction of α-naphthol with a chiral glycidyl derivative, which can be obtained from this compound's aromatic analog.

G cluster_0 Synthesis of (S)-Propranolol 2-Acetyloxirane_analog α-Naphthyl Glycidyl Ether (racemic) Kinetic_Resolution Kinetic Resolution (e.g., with Zn(NO3)2/ (+)-tartaric acid) S_Epoxide (S)-α-Naphthyl Glycidyl Ether Reaction Reaction with Isopropylamine S_Propranolol (S)-Propranolol

One reported method for the synthesis of (S)-propranolol involves the kinetic resolution of racemic α-naphthyl glycidyl ether using a chiral zinc complex.[2][3] This approach allows for the isolation of the desired (S)-enantiomer of the epoxide, which is then reacted with isopropylamine to yield (S)-propranolol with high enantiomeric purity.[2][3]

Alternative Synthetic Routes

While this compound is a valuable chiral synthon, other methods exist for the synthesis of chiral epoxy alcohols.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation of allylic alcohols is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxy alcohols. This method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester and tert-butyl hydroperoxide as the oxidant. The predictability of the stereochemical outcome based on the chirality of the tartrate used makes it a highly valuable tool in organic synthesis.

G cluster_1 Sharpless Asymmetric Epoxidation Allyl_Alcohol Allyl Alcohol Epoxidation Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH, CH2Cl2, -20°C Chiral_Epoxy_Alcohol Chiral 2,3-Epoxy Alcohol

Conclusion

This compound proves to be a highly versatile and valuable chiral building block in asymmetric synthesis. Its ability to be transformed into enantiomerically pure epoxy alcohols through both biocatalytic and chemical reductions, as well as through kinetic resolution, provides access to a wide array of important chiral intermediates. While alternative methods like the Sharpless asymmetric epoxidation offer powerful tools for the synthesis of similar structures, the applications of this compound, particularly in chemoenzymatic processes, highlight its significance in the development of efficient and sustainable synthetic routes to valuable molecules, especially within the pharmaceutical industry. The choice of method ultimately depends on factors such as substrate scope, desired enantiomer, and scalability considerations.

References

benchmarking the performance of 2-Acetyloxirane in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic endeavors. This guide provides a comparative analysis of 2-acetyloxirane, a versatile keto-epoxide, benchmarking its performance against alternative reactants in crucial chemical transformations. The data presented is intended to facilitate informed decisions in the design and execution of synthetic routes.

Nucleophilic Ring-Opening: Synthesis of Chiral β-Hydroxy Amines

The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-hydroxy amines, which are prevalent motifs in pharmaceuticals and chiral auxiliaries. This compound offers a unique substrate for this transformation, leading to the formation of valuable α-hydroxy-β-amino ketones.

A key aspect of this reaction is the control of regioselectivity and stereoselectivity. In the context of asymmetric synthesis, the aminolysis of this compound has been explored to produce enantioenriched products. While specific comparative data with other epoxides in the same catalytic system is limited in the readily available literature, the performance of this compound can be contextualized by examining typical yields and selectivities achieved in similar reactions.

For instance, the asymmetric aminolysis of other meso-epoxides often yields products with high enantiomeric excess (ee). While a direct comparison is not available, the potential for high selectivity in the reaction of this compound with amines under chiral catalysis is a significant consideration for synthetic chemists.

Table 1: Performance in Nucleophilic Ring-Opening with Amines (Illustrative)

EpoxideAmineCatalystSolventTime (h)Yield (%)RegioselectivityEnantiomeric Excess (ee %)
This compoundAnilineChiral Lewis AcidToluene24(Not Reported)(Not Reported)(Not Reported)
Propylene OxideAnilineNoneNeat2.5(Not Reported)Mixture of isomersN/A

Note: Specific experimental data for the catalyzed reaction of this compound with aniline was not found in the public domain. The entry for propylene oxide is provided for general context.

Experimental Protocol: General Procedure for the Reaction of Propylene Oxide with Aniline[1]

Under a nitrogen atmosphere, 461.74 g of aniline and 2.2 g of lithium bromide were added to a reactor. The mixture was heated to approximately 80 °C under a nitrogen atmosphere at 4.44 atm. Then, 820.96 g of propylene oxide was added to the reaction mixture, which was maintained at 125 °C under a pressure of 7.65 atm for 3 hours. The reaction mixture was stirred for an additional 2.5 hours at 125 °C. Finally, the excess propylene oxide was removed by raising the temperature to 130 °C and reducing the pressure to 0.75 atm for 1 hour.

Logical Relationship of Nucleophilic Ring-Opening

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Product Reaction->Product Regio- & Stereoselective Ring-Opening

Caption: Nucleophilic attack of an amine on this compound.

Cycloaddition Reactions: The Diels-Alder Perspective

This compound can be viewed as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Its performance in this context can be compared to other α,β-unsaturated ketones, like methyl vinyl ketone (MVK), which is a close structural analog without the epoxide ring.

Table 2: Performance in Diels-Alder Reaction with Cyclopentadiene (Illustrative Comparison)

DienophileDieneSolventTemperature (°C)Time (h)Yield (%)Endo/Exo Ratio
This compoundCyclopentadiene(Not Reported)(Not Reported)(Not Reported)(Not Reported)(Not Reported)
Methyl Vinyl KetoneCyclopentadieneVarious20(Variable)(Variable)(Variable)

Note: Direct experimental data for the Diels-Alder reaction of this compound was not found. The data for methyl vinyl ketone is presented to illustrate typical reaction parameters.

Experimental Protocol: General Procedure for the Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[3]

To a Craig tube, add 0.8 mL of reagent-grade ethyl acetate and 175 mg of maleic anhydride. Stir the solution until the solid has dissolved. Add 0.8 mL of reagent-grade hexane and mix well. Next, add 140 mg of cyclopentadiene. Wait for approximately 5 minutes, then scratch the walls of the Craig tube to initiate crystallization.

Experimental Workflow for a Diels-Alder Reaction

G Start Start Combine_Reactants Combine Diene and Dienophile in Solvent Start->Combine_Reactants Reaction_Step Stir at Specified Temperature Combine_Reactants->Reaction_Step Monitor_Progress Monitor by TLC/GC Reaction_Step->Monitor_Progress Monitor_Progress->Reaction_Step Incomplete Workup Aqueous Workup & Extraction Monitor_Progress->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical workflow for a Diels-Alder reaction.

Conclusion

This compound stands as a promising and versatile building block for organic synthesis. While direct, side-by-side comparative data with alternative reactants is not always available in the literature, its performance can be inferred from the behavior of analogous compounds and the general principles of reactivity for α,β-epoxy ketones. The presence of both a ketone and an epoxide functionality within the same molecule provides a unique platform for the synthesis of complex and highly functionalized target molecules. Further research into the catalytic, asymmetric transformations of this compound is warranted to fully unlock its synthetic potential. Researchers are encouraged to consider this compound as a valuable tool in the development of novel synthetic methodologies and the construction of diverse chemical libraries for drug discovery and other applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Acetyloxirane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 2-Acetyloxirane is paramount for ensuring laboratory safety and environmental compliance. Due to its classification as a flammable liquid and potential health hazards, strict protocols must be followed. This guide provides essential, step-by-step information for the safe disposal of this compound, promoting a secure laboratory environment.

Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound (CAS 4401-11-0) was not available at the time of this writing. The following procedures are based on available safety information for this chemical and general best practices for the disposal of flammable and hazardous materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a flame-resistant lab coat, and respiratory protection if ventilation is inadequate. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound, which informs the necessary disposal precautions.

PropertyValueCitation
CAS Number 4401-11-0[1]
Molecular Formula C4H6O2[1]
Flash Point 36°C (96.8°F)[1]
UN Number 1993[2]
Hazard Class 3 (Flammable Liquid)[2]

Detailed Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream, primarily due to its flammability. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Collection

  • Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with flammable organic liquids. The container must be in good condition, with a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if mixed with other solvents. The label should also include the appropriate hazard pictograms (e.g., flammable liquid).

  • Segregation: Do not mix this compound waste with incompatible materials. It should be collected separately from strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[6]

Step 2: Waste Storage

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7] The SAA should be in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[6]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin to mitigate spills or leaks.[6]

  • Lid Policy: Keep the waste container securely closed at all times, except when adding waste.[5]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 80-90% capacity to allow for vapor expansion) or has been in storage for a predetermined time limit set by your institution, contact your Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies. Provide accurate information about the waste composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select Compatible, Labeled Hazardous Waste Container fume_hood->select_container segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) select_container->segregate add_waste Add Waste to Container segregate->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated SAA close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment check_full Container Full or Storage Time Limit Reached? secondary_containment->check_full check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes documentation Complete Waste Disposal Forms contact_ehs->documentation end Waste Removed by EHS documentation->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 2-Acetyloxirane, a highly hazardous chemical. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as methyloxirane or propylene oxide, is a volatile and highly flammable liquid that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it is a suspected carcinogen and may cause genetic defects.[1][2] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is paramount.

A comprehensive risk assessment should be conducted prior to any handling of this compound to ensure all potential hazards are identified and mitigated. The following table summarizes the mandatory PPE for handling this substance.

PPE Category Specification Rationale
Respiratory Protection NIOSH-approved full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA).[1]Protects against inhalation of toxic vapors, which can cause respiratory irritation and systemic toxicity.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.[1]Prevents contact with the eyes, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber). A double-gloving approach is recommended.Protects against skin contact, as the substance is toxic and can be absorbed through the skin.[1][2]
Body Protection Flame-retardant lab coat worn over chemical-resistant coveralls.Provides a barrier against splashes and protects from the chemical's high flammability.[1]
Foot Protection Closed-toe, chemical-resistant safety shoes.Protects feet from spills and potential chemical exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan must be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Do not accept damaged containers.

  • Storage Location: Store in a well-ventilated, designated, and locked flammable liquid storage cabinet.[1]

  • Temperature Control: Maintain the storage area at a cool, consistent temperature, away from heat sources, direct sunlight, and incompatible materials.[1]

  • Ignition Sources: Strictly prohibit all ignition sources, including open flames, sparks, and smoking, in the storage and handling areas.[1]

Handling and Use
  • Designated Area: All work with this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing: Use only non-sparking tools and equipment when dispensing the chemical.[1] Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Spill Kit: Ensure a spill kit specifically for flammable and toxic liquids is readily accessible.

Accidental Release Measures
  • Evacuation: In the event of a spill, immediately evacuate the area and alert laboratory personnel and the safety officer.

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, earth). Do not use combustible materials like paper towels.

  • Cleanup: Trained personnel wearing appropriate PPE should clean up the spill using non-sparking tools.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the institution's hazardous waste management plan.

  • Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handling_retrieve Retrieve this compound from Storage prep_spill_kit->handling_retrieve handling_dispense Dispense in Fume Hood handling_retrieve->handling_dispense handling_experiment Conduct Experiment handling_dispense->handling_experiment disposal_waste Collect Waste in Labeled Container handling_experiment->disposal_waste disposal_decontaminate Decontaminate Equipment disposal_waste->disposal_decontaminate disposal_request Request Hazardous Waste Pickup disposal_decontaminate->disposal_request

Caption: Workflow for the safe handling of this compound.

By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous review and reinforcement of these procedures are essential for ongoing safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.